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  • Product: 3-Methyl-4-nitropyridine-2-carboxylic acid
  • CAS: 30235-17-7

Core Science & Biosynthesis

Foundational

pKa values of 3-Methyl-4-nitropyridine-2-carboxylic acid

An In-Depth Technical Guide to the pKa Values of 3-Methyl-4-nitropyridine-2-carboxylic acid Abstract The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a molecule in biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 3-Methyl-4-nitropyridine-2-carboxylic acid

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a molecule in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a comprehensive examination of the , a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. We will explore the theoretical underpinnings that govern its acidic and basic properties, present robust, field-proven experimental protocols for their determination, and discuss the interpretation of these values in the context of pharmaceutical research. This document is intended for scientists and professionals who require a deep, actionable understanding of this molecule's ionization characteristics.

Introduction: The Significance of Ionization in Drug Design

Pyridinecarboxylic acids are a cornerstone scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Their ionization behavior, governed by the pKa values of the carboxylic acid group and the pyridine nitrogen, is fundamental to their pharmacokinetic and pharmacodynamic profiles. The molecule at the center of this guide, 3-Methyl-4-nitropyridine-2-carboxylic acid, presents a fascinating case study in how substituent effects modulate these properties.

The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center makes this molecule amphoteric. However, the electronic landscape is dramatically shaped by a potent electron-withdrawing nitro group and a weakly electron-donating methyl group. Understanding the resulting pKa values is not merely an academic exercise; it is essential for predicting how the molecule will behave at a physiological pH of 7.4, how it will interact with transport proteins, and how it might be formulated for optimal delivery.

Theoretical Framework: Unpacking the Molecular Architecture

The acidity and basicity of 3-Methyl-4-nitropyridine-2-carboxylic acid are a direct consequence of the interplay between its constituent functional groups. A thorough analysis of these influences allows for a rational prediction of its ionization behavior. The stability of the conjugate base after deprotonation is the key determinant of acid strength.[1][2]

  • The Pyridine Core: The sp2-hybridized nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the carboxylic acid moiety more acidic than its benzoic acid counterpart.[3]

  • The Carboxylic Acid (-COOH): This is the primary acidic center (pKa₁). Its propensity to donate a proton is significantly enhanced by the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • The Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group at the 4-position drastically influences both ionization centers. Through a combination of strong negative inductive (-I) and resonance (-M) effects, it powerfully stabilizes the carboxylate anion, thereby lowering the pKa of the carboxylic acid. Concurrently, it withdraws electron density from the pyridine nitrogen, severely diminishing its basicity and thus lowering the pKa of the corresponding pyridinium conjugate acid (pKa₂).

  • The Methyl Group (-CH₃): This group exerts a weak, electron-donating inductive effect (+I). While it nominally acts to slightly decrease the acidity of the carboxylic acid and increase the basicity of the pyridine nitrogen, its influence is overwhelmingly overshadowed by the potent nitro group.

Based on this analysis, we can predict two distinct pKa values:

  • pKa₁ (Carboxylic Acid): Expected to be very low (likely < 2.0), indicating a relatively strong acid. This is due to the combined electron-withdrawing effects of the pyridine nitrogen and, most significantly, the 4-nitro group.

  • pKa₂ (Pyridinium Ion): Also expected to be extremely low (likely < 1.0), signifying that the pyridine nitrogen is a very weak base. The electron density on the nitrogen is so depleted by the nitro group that it has very little affinity for a proton.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} end Caption: Logical flow of substituent effects on the pKa values.

Computational pKa Prediction

Before embarking on experimental work, in-silico prediction provides valuable estimates. Modern computational methods can calculate pKa values by determining the Gibbs free energy change of the dissociation reaction in a solvent.[4][5][6] Quantum chemical approaches like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate solvation are commonly employed.[4][7][8][9][10] Several software packages, such as ACD/pKa, utilize large databases and Hammett-type equations to provide rapid predictions.[11]

Table 1: Predicted pKa Values for 3-Methyl-4-nitropyridine-2-carboxylic acid

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (pKa₁)1.5 ± 0.5Strong electron withdrawal from nitro group and pyridine ring.
Pyridinium Ion (pKa₂)0.5 ± 0.5Severely reduced basicity of pyridine N due to the 4-nitro group.

Note: These are estimated values based on substituent effects and literature values for similar compounds. Experimental verification is essential.

Experimental Determination: Protocols and Methodologies

Accurate pKa determination requires rigorous experimental work. Potentiometric titration and UV-Vis spectrophotometry are the two most common and reliable methods.[12]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[13][14] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the acid and its conjugate base are in equal concentrations.[13][15]

  • Apparatus Setup:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).[15]

    • Use a temperature-compensated combination pH electrode.

    • Employ a magnetic stirrer and a Class A burette for accurate titrant delivery.

  • Reagent Preparation:

    • Sample Solution: Accurately weigh and dissolve 3-Methyl-4-nitropyridine-2-carboxylic acid in deionized, carbonate-free water to a concentration of approximately 1-10 mM. If solubility is an issue, a co-solvent like methanol may be used, but the results will need extrapolation to a fully aqueous environment.[13][16]

    • Titrant: Prepare and standardize a 0.1 M solution of NaOH (carbonate-free).

    • Ionic Strength Adjuster: Prepare a 1.0 M solution of KCl. Add to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[15]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the sample solution into a jacketed beaker maintained at 25°C.

    • Add the ionic strength adjuster.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[15][17]

    • Immerse the pH electrode and stirrer, ensuring the electrode bulb is not in the vortex.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s), which appear as maxima.

    • The pKa value is equal to the pH at the half-equivalence point volume. For a diprotic acid, two distinct equivalence points and corresponding pKa values will be observed.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionization center, as the UV-Vis spectrum will change with the protonation state.[18] By measuring absorbance across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.[19][20]

  • Apparatus and Reagents:

    • A dual-beam UV-Vis spectrophotometer. A 96-well plate reader can be used for higher throughput.[18]

    • Calibrated pH meter.

    • Buffer Solutions: Prepare a series of buffers of constant ionic strength (I = 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[18]

    • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol (e.g., 10 mM).[18]

  • Measurement Procedure:

    • Determine the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the fully protonated and fully deprotonated forms and find the wavelength(s) of maximum absorbance difference (λ_max).

    • Prepare a series of solutions by adding a small, fixed amount of the stock solution to each buffer solution, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v).[18] Prepare corresponding buffer blanks.

    • Record the absorbance of each solution at the pre-determined λ_max.

  • Data Analysis:

    • Plot absorbance versus pH. The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve.

    • This can be determined graphically or by fitting the data to the Henderson-Hasselbalch derived equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, and A_acid and A_base are the absorbances of the fully protonated and deprotonated species, respectively.

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Interpretation and Application

The two pKa values define the ionization state of 3-Methyl-4-nitropyridine-2-carboxylic acid across the physiological pH range.

dot graph TD { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, arrowhead=none];

} end Caption: Predominant ionic species as a function of pH.

Given the predicted pKa values are both well below 7.4, at physiological pH, the molecule will exist almost exclusively (>99.9%) as the fully deprotonated anionic species (carboxylate form, neutral pyridine nitrogen). This has profound implications:

  • Solubility: The charged, anionic form will exhibit significantly higher aqueous solubility than the neutral form.

  • Permeability: High charge density generally leads to poor passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier.

  • Target Binding: The molecule will present as an anion to its biological target, which is a critical consideration for understanding electrostatic interactions and hydrogen bonding within a binding pocket.

Conclusion

3-Methyl-4-nitropyridine-2-carboxylic acid is a strong, diprotic acid. The powerful electron-withdrawing nature of the 4-nitro group dominates its electronic properties, resulting in two very low pKa values for the carboxylic acid and the pyridinium ion, respectively. This guide has provided the theoretical basis for this behavior and outlined detailed, robust experimental protocols for its precise determination using potentiometric and spectrophotometric techniques. The accurate characterization of these pKa values is a non-negotiable first step in the rational development of this or any related compound into a viable drug candidate, providing the foundational data needed to understand and optimize its journey through the body.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Casasnovas, R., et al. Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Gherghel, D., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]

  • Špirtović-Halilović, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]

  • Atalay, T., et al. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Ayaz, L., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • Nakatsuji, H., et al. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • He, X., et al. (2013). Prediction of pKa values using the PM6 semiempirical method. PMC. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

  • Flores-Álamo, M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]

  • Pharmapproach. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available from: [Link]

  • Shields, G. C., et al. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Available from: [Link]

  • Czernek, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available from: [Link]

  • Czernek, J., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. Available from: [Link]

  • Munoz, F., et al. (2014). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Al-Maydama, H. M. A., et al. (2019). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. Available from: [Link]

  • Li, H., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. PubMed. Available from: [Link]

  • Quora. Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Available from: [Link]

  • Chemistry Steps. pKa and Acid Strength – What Factors Affect the Acidity. Available from: [Link]

  • Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthetic Route to 3-Methyl-4-nitropyridine-2-carboxylic acid from 3-Methylpyridine

Abstract: This document provides a comprehensive, four-step protocol for the synthesis of 3-Methyl-4-nitropyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, four-step protocol for the synthesis of 3-Methyl-4-nitropyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, 3-methylpyridine (3-picoline). The pathway leverages the directing effects of an N-oxide intermediate to achieve specific regiochemistry in the subsequent nitration and cyanation steps. Each protocol is detailed with an emphasis on the underlying chemical principles, safety considerations, and expected outcomes, making this guide suitable for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridine derivatives is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. 3-Methyl-4-nitropyridine-2-carboxylic acid represents a particularly useful, yet challenging, synthetic target due to its specific substitution pattern. The electron-deficient nature of the pyridine ring, further deactivated by a nitro group, complicates direct functionalization.

The strategy outlined herein circumvents these challenges by employing a robust, multi-step approach. The key to this pathway is the initial oxidation of the pyridine nitrogen to an N-oxide. This transformation serves two critical functions:

  • It activates the pyridine ring towards electrophilic substitution.

  • It directs incoming electrophiles, specifically the nitro group, to the C4 position.

Following nitration, a Reissert-Kaufmann-type reaction is employed to introduce a cyano group regioselectively at the C2 position. This step is pivotal as it simultaneously installs the precursor to the target carboxylic acid and removes the N-oxide. The final step is a straightforward hydrolysis of the nitrile. This strategic sequence ensures high regiochemical control throughout the synthesis.

Overall Synthetic Workflow

The complete synthetic transformation from 3-methylpyridine to the final product is achieved in four distinct steps.

G cluster_0 Overall Synthetic Pathway 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Methylpyridine->3-Methylpyridine-N-oxide Step 1 (N-Oxidation) 3-Methyl-4-nitropyridine-N-oxide 3-Methyl-4-nitropyridine-N-oxide 3-Methylpyridine-N-oxide->3-Methyl-4-nitropyridine-N-oxide Step 2 (Nitration) 2-Cyano-3-methyl-4-nitropyridine 2-Cyano-3-methyl-4-nitropyridine 3-Methyl-4-nitropyridine-N-oxide->2-Cyano-3-methyl-4-nitropyridine Step 3 (Cyanation) 3-Methyl-4-nitropyridine-2-carboxylic acid 3-Methyl-4-nitropyridine-2-carboxylic acid 2-Cyano-3-methyl-4-nitropyridine->3-Methyl-4-nitropyridine-2-carboxylic acid Step 4 (Hydrolysis)

Caption: Four-step synthesis of the target compound.

Part I: Synthesis of 3-Methyl-4-nitropyridine-N-oxide

This section details the first two steps of the synthesis: the formation of the N-oxide intermediate and its subsequent nitration.

Protocol 1: N-Oxidation of 3-Methylpyridine

Causality: The oxidation of the pyridine nitrogen to an N-oxide is essential for activating the ring for the subsequent electrophilic nitration. The lone pair on the nitrogen is converted into a polar N-O bond, which can donate electron density into the ring system, particularly at the 2- and 4-positions, facilitating electrophilic attack. This protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate (for neutralization)

Procedure:

  • In a 2-liter round-bottomed flask, combine 600 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking and cooling, cautiously add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Place the flask in an oil bath and heat for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • After 24 hours, remove the excess acetic acid and water under reduced pressure (approx. 30 mm Hg).

  • To the residue, add 500 mL of water and again remove it under reduced pressure to eliminate the last traces of acetic acid.

  • Neutralize the residue by adding a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper.

  • Extract the aqueous solution with five 250-mL portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate the extracts by distillation under reduced pressure.

  • The final product, 3-methylpyridine-N-oxide, is purified by vacuum distillation (b.p. 84–85°C / 0.3 mm). The expected yield is 175–180 g (73–77%).[1]

Protocol 2: Nitration of 3-Methylpyridine-N-oxide

Causality: The N-oxide group strongly directs the electrophilic nitration to the C4 position. The reaction is highly exothermic and requires careful control of the temperature to prevent runaway reactions and the formation of byproducts. This procedure is also adapted from Organic Syntheses.[1]

Materials:

  • 3-Methylpyridine-N-oxide (from Protocol 1)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Fuming Yellow Nitric Acid (sp. gr. 1.50)

  • Crushed Ice

  • Sodium Carbonate Monohydrate

  • Chloroform

Procedure:

  • Caution: This reaction is highly vigorous and must be performed in a well-ventilated fume hood with an ice-water bath readily available for emergency cooling.

  • In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) sulfuric acid.

  • Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-N-oxide to the cold sulfuric acid.

  • Cool the resulting mixture to approximately 10°C. In 50-mL portions, add 495 mL of fuming yellow nitric acid with shaking, ensuring the temperature is controlled.

  • Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 30 minutes.

  • Gas evolution will begin. After about 5 minutes, the reaction will become spontaneous and vigorous. Immediately remove the oil bath and use the ice-water bath to control the reaction. [1]

  • Once the vigorous reaction subsides (approx. 5-10 minutes), remove the cooling bath and then replace the oil bath. Continue heating at 100–105°C for 2 hours.

  • Cool the reaction mixture to 10°C and carefully pour it onto 2 kg of crushed ice in a large beaker.

  • In a fume hood , slowly add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to neutralize the acid. This will cause the evolution of large volumes of nitrogen oxides and the precipitation of the yellow product.

  • Allow the mixture to stand for 3 hours. Collect the yellow solid by suction filtration and wash thoroughly with water.

  • Extract the collected solid and the aqueous filtrate with multiple portions of boiling chloroform (total volume ~2-3 L).

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-methyl-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone.

Part II: Synthesis of 3-Methyl-4-nitropyridine-2-carboxylic acid

This section describes the final two steps: the conversion of the N-oxide to the 2-cyano derivative and its subsequent hydrolysis to the target carboxylic acid.

Protocol 3: Cyanation via Reissert-Kaufmann Reaction

Causality: The Reissert-Kaufmann reaction allows for the nucleophilic addition of a cyanide ion to the C2 position of the pyridine ring, which is activated by the N-oxide. The reaction proceeds via an intermediate N-acyloxy or N-alkoxy pyridinium salt. For 3-methyl-4-nitropyridine N-oxide, the cyano group is selectively introduced at the C2 position, sterically unhindered compared to C6.[2] This process results in the simultaneous cyanation and deoxygenation of the N-oxide.

G cluster_1 Reissert-Kaufmann Mechanism N-Oxide 3-Methyl-4-nitropyridine N-oxide Salt N-methoxy Pyridinium Salt (Activated Intermediate) N-Oxide->Salt + Activator Activator Activating Agent (e.g., (CH₃)₂SO₄) Adduct Dihydropyridine Adduct Salt->Adduct + CN⁻ (Attack at C2) Cyanide CN⁻ Product 2-Cyano-3-methyl-4-nitropyridine Adduct->Product Elimination & Rearomatization

Caption: Mechanism of the Reissert-Kaufmann cyanation.

Materials:

  • 3-Methyl-4-nitropyridine-N-oxide (from Protocol 2)

  • Dimethyl Sulfate (Caution: Highly toxic and carcinogenic )

  • Sodium Cyanide or Potassium Cyanide (Caution: Highly toxic )

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Extreme Caution: Dimethyl sulfate and cyanide salts are extremely hazardous. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Have appropriate quench/decontamination solutions available (e.g., concentrated ammonia for dimethyl sulfate, bleach for cyanide).

  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve 3-methyl-4-nitropyridine-N-oxide (1 mole equivalent) in an anhydrous solvent.

  • Cool the solution in an ice bath. Slowly add dimethyl sulfate (1.0-1.2 mole equivalents) dropwise, maintaining the temperature below 10°C to form the N-methoxy pyridinium salt intermediate.

  • Stir the mixture at room temperature for 1-2 hours after the addition is complete.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide (1.5-2.0 mole equivalents) in water or a suitable solvent.

  • Cool the pyridinium salt solution to -10°C to 0°C. Slowly add the cyanide solution dropwise with vigorous stirring, ensuring the temperature does not rise above 5°C. The reaction is often exothermic.[3]

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water and stir. The product, 2-cyano-3-methyl-4-nitropyridine, often precipitates as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Hydrolysis of 2-Cyano-3-methyl-4-nitropyridine

Causality: The final step involves the hydrolysis of the nitrile (cyano) group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide. For this specific substrate, the hydrolysis is reported to be quantitative.[2]

Materials:

  • 2-Cyano-3-methyl-4-nitropyridine (from Protocol 3)

  • Concentrated Sulfuric Acid (90-98%) or Concentrated Hydrochloric Acid

  • Sodium Hydroxide or Sodium Carbonate (for neutralization)

Procedure (Acid-Catalyzed):

  • Place the 2-cyano-3-methyl-4-nitropyridine (1 mole equivalent) into a round-bottomed flask.

  • Carefully add concentrated sulfuric acid (e.g., 90%) or concentrated HCl.

  • Heat the mixture with stirring to a temperature between 100-120°C. Monitor the reaction by TLC or LCMS. The reaction typically takes several hours.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is approximately 3-4.

  • The target compound, 3-methyl-4-nitropyridine-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key parameters for each step in the synthesis.

StepReactionStarting MaterialKey ReagentsTemp (°C)Time (h)Approx. Yield (%)
1 N-Oxidation3-MethylpyridineH₂O₂, Acetic Acid70-752473-77[1]
2 Nitration3-Methylpyridine-N-oxideH₂SO₄, HNO₃ (fuming)100-1052~70-80
3 Cyanation3-Methyl-4-nitro-pyridine-N-oxide(CH₃)₂SO₄, KCN/NaCN-10 to 54-860-75 (Est.)
4 Hydrolysis2-Cyano-3-methyl-4-nitropyridineH₂SO₄ (conc.)100-1202-4>95[2]

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2579-2582.

  • Jacquet, O. et al. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science.

  • Jacquet, O. et al. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. RSC Publishing.

  • ResearchGate. (n.d.). Deoxygenation of pyridine N-oxides. ResearchGate.

  • Shiraishi, Y. et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Publications.

  • Matsumura, E., Ariga, M., & Ohfuji, T. (1970). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan.

  • Akai, S. (2001). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan.

  • ChemicalBook. (n.d.). 2-CYANO-4-NITROPYRIDINE synthesis. ChemicalBook.

  • BOC Sciences. (n.d.). CAS 30235-13-3 (2-Cyano-3-methyl-4-nitropyridine). BOC Sciences.

  • Katritzky, A. R. et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Thieme.

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.

  • Google Patents. (n.d.). US2991285A - Process of cyanation and nitriles produced thereby. Google Patents.

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

  • Kim, J. N. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society.

  • Google Patents. (n.d.). JPH0971567A - Method for producing 2-cyano-3-methylpyridine. Google Patents.

  • ResearchGate. (n.d.). α-Cyanation of substituted pyridine N-oxides under optimized reaction condition. ResearchGate.

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.

  • Baran Lab. (2012). Pyridine N-Oxides. Baran Lab.

  • The Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. The Hartwig Group.

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.

  • ResearchGate. (n.d.). Scope of 4-nitropyridine N-oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids. ResearchGate.

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.

  • Pipzine Chemicals. (n.d.). 2-Cyano-4-Nitropyridine. Pipzine Chemicals.

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.

  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

  • PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed.

  • TARA. (1999). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with Methyl 3-Oxobutanoate. TARA.

  • Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. Google Patents.

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

Sources

Application

Application Notes and Protocols for the Nitration of 3-Methylpyridine-2-carboxylic Acid

Abstract The introduction of a nitro group onto the pyridine scaffold is a cornerstone transformation in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a nitro group onto the pyridine scaffold is a cornerstone transformation in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries. Nitrated pyridine derivatives serve as versatile intermediates for further functionalization. This document provides a comprehensive guide to the nitration of 3-methylpyridine-2-carboxylic acid, a nuanced substrate due to the presence of both an activating methyl group and a deactivating carboxylic acid group. This application note details a robust protocol using a mixed-acid (sulfuric and nitric acid) approach, elucidates the underlying reaction mechanism, outlines critical safety procedures, and provides methods for the characterization of the resulting nitrated products. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood methodology for this specific nitration.

Introduction: The Significance of Nitropyridine Carboxylic Acids

Nitropyridine derivatives are pivotal building blocks in medicinal chemistry.[1] The nitro group, being a strong electron-withdrawing group, can modulate the physicochemical properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile. Furthermore, the nitro group can be readily reduced to an amino group, opening avenues for a wide array of subsequent chemical modifications, such as amide bond formation, sulfonamide synthesis, and diazotization reactions. The strategic placement of a nitro group on a substituted pyridine ring, such as in 3-methylpyridine-2-carboxylic acid, allows for the generation of complex molecular architectures with potential biological activity.

Mechanistic Insights: The Electrophilic Aromatic Substitution of Substituted Pyridines

The nitration of pyridine and its derivatives is a classic example of electrophilic aromatic substitution (EAS). However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene.[2][3] This reduced reactivity necessitates harsh reaction conditions, such as the use of strong acids.[4]

In the presence of a strong acid like sulfuric acid, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack. The nitrating agent in a mixed-acid system is the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the reaction between nitric acid and sulfuric acid.

The directing effects of the substituents on the pyridine ring play a crucial role in determining the regioselectivity of the nitration. The carboxylic acid group at the 2-position is a deactivating meta-director, while the methyl group at the 3-position is an activating ortho-, para-director. In the strongly acidic conditions of the reaction, the carboxylic acid is likely to be fully protonated, enhancing its electron-withdrawing effect. The interplay of these electronic effects directs the incoming nitro group. For 3-methylpyridine-2-carboxylic acid, the nitration is expected to occur at the 4- or 5-position.

The substitution at the 3-position is generally favored in pyridine nitration because the intermediate sigma complex does not place a positive charge on the nitrogen atom, which would be highly unfavorable.[2][4]

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Protocol: Nitration of 3-Methylpyridine-2-carboxylic Acid

This protocol details the nitration of 3-methylpyridine-2-carboxylic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

3.1. Materials and Reagents

ReagentGradeSupplier
3-Methylpyridine-2-carboxylic acid≥98%e.g., Sigma-Aldrich
Fuming Nitric Acid (≥90%)Reagent Gradee.g., Fisher Scientific
Concentrated Sulfuric Acid (95-98%)Reagent Gradee.g., VWR Chemicals
Dichloromethane (DCM)HPLC Gradee.g., Merck
Ethyl AcetateHPLC Gradee.g., Merck
Sodium CarbonateAnhydrous, ≥99.5%e.g., Sigma-Aldrich
Sodium SulfateAnhydrous, ≥99.0%e.g., Fisher Scientific
Deionized Water--
Ice--

3.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Reflux condenser

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Safety Precautions

  • Extreme Hazard: Nitration reactions with mixed acids are highly exothermic and can lead to thermal runaway if not properly controlled.[5]

  • Corrosive Chemicals: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and can cause severe burns.[6][7] Handle these reagents with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[5][8]

  • Quenching: The reaction mixture must be quenched by slowly adding it to ice with vigorous stirring. Never add water to the concentrated acid mixture.

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) available.[5]

G A Preparation of Nitrating Mixture B Addition of Substrate A->B Cooling to 0-5 °C C Reaction at Elevated Temperature B->C Controlled heating D Reaction Quenching C->D Cooling to RT, then pour onto ice E Neutralization & Product Isolation D->E Adjust pH with Na₂CO₃ F Extraction E->F Extract with DCM/EtOAc G Drying and Solvent Removal F->G Dry with Na₂SO₄, evaporate solvent H Purification G->H Recrystallization or Chromatography

Caption: Experimental workflow for the nitration protocol.

3.4. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Addition of the Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 3-methylpyridine-2-carboxylic acid in small portions to the stirred mixture. Ensure the temperature remains below 15 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, carefully heat the mixture to the desired reaction temperature (e.g., 80-100 °C) and maintain it for the specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium carbonate solution until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution (CO₂).

    • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized nitrated 3-methylpyridine-2-carboxylic acid derivatives should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the structure of the product and confirming the position of the nitro group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the addition of a nitro group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) can be confirmed.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to monitor the progress of the reaction.[10][11][12]

Expected Results and Discussion

The nitration of 3-methylpyridine-2-carboxylic acid is expected to yield a mixture of 3-methyl-4-nitropyridine-2-carboxylic acid and 3-methyl-5-nitropyridine-2-carboxylic acid. The ratio of these isomers will depend on the specific reaction conditions, particularly the temperature and the ratio of the acids used. Careful optimization of the reaction conditions may allow for the selective formation of one isomer over the other. The overall yield of the reaction can vary but is generally moderate due to the deactivated nature of the pyridine ring.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Insufficiently harsh reaction conditions.Increase the reaction temperature or prolong the reaction time. Ensure the use of fuming nitric acid.
Water content in reagents.Use anhydrous reagents and protect the reaction from atmospheric moisture.
Formation of multiple products Lack of regioselectivity.Optimize the reaction temperature and the ratio of nitric to sulfuric acid.
Low isolated yield Product loss during work-up.Ensure complete extraction from the aqueous layer. Optimize the pH during neutralization to maximize precipitation.
Decomposition of the product.Avoid excessive heating during the reaction and work-up.
Charring or dark coloration Reaction temperature is too high.Maintain careful temperature control throughout the reaction.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nitration reaction safety - YouTube. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Vaia. Available at: [Link]

  • (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. Available at: [Link]

  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. Available at: [Link]

  • SAFE USE OF NITRIC ACID. Available at: [Link]

  • Pyridines – Structure - DAV University. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. Available at: [Link]

  • What safety precautions should I take when handling nitric acid? - Quora. Available at: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Electrophilic substitution on pyridine. Available at: [Link]

  • Nitration of 4-acetyl-pyridine : r/Chempros - Reddit. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

  • Synthesis of 3- and 5-Nitro-2-picoline and Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • The Significance of 3-Methyl-5-nitropyridin-2-ol in Modern Organic Synthesis. Available at: [Link]

  • c5sc02983j1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1 - Googleapis.com. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films - MDPI. Available at: [Link]

  • (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

Method

Using 3-Methyl-4-nitropyridine-2-carboxylic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Methyl-4-nitropyridine-2-carboxylic Acid in Pharmaceutical Synthesis Executive Summary 3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7) is a high-value heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methyl-4-nitropyridine-2-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary

3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7) is a high-value heterocyclic building block, primarily utilized in the synthesis of "privileged scaffolds" for kinase inhibitors and antiviral agents. Its structural uniqueness lies in the 4-nitro group , which serves as a versatile synthetic handle—either as a leaving group for nucleophilic aromatic substitution (


) or as a precursor to an amino group for subsequent cyclization.

This guide details the strategic application of this intermediate to access pyrido[4,3-d]pyrimidine and pyrido[3,2-d]pyrimidine cores, which are ubiquitous in modern oncology drug discovery (e.g., EGFR, PI3K, and JNK inhibitors).

Chemical Profile & Stability

PropertySpecification
IUPAC Name 3-Methyl-4-nitropyridine-2-carboxylic acid
CAS Number 30235-17-7
Molecular Formula

Molecular Weight 182.13 g/mol
Appearance Yellow to beige crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~2.5 (Carboxylic acid), ~1.0 (Pyridine N)
Stability Stable under standard conditions.[1][2][3] Light sensitive (store in amber vials). Hygroscopic.

Handling Precaution: As with many nitro-aromatics, this compound possesses high energy potential. While generally stable, avoid subjecting the dry solid to temperatures >150°C or shock. Reactions involving thermal decarboxylation requires careful off-gas management (


).

Strategic Synthetic Pathways

The utility of 3-methyl-4-nitropyridine-2-carboxylic acid stems from its divergent reactivity . The electron-deficient pyridine ring activates the 4-nitro group, while the 2-carboxylic acid provides an anchor for cyclization.

Pathway Map (Graphviz)

G Figure 1: Divergent synthesis pathways for 3-Methyl-4-nitropyridine-2-carboxylic acid. Start 3-Methyl-4-nitropyridine- 2-carboxylic acid SnAr_Prod 4-Amino-substituted Pyridine Derivative Start->SnAr_Prod Path A: SnAr (R-NH2, Base, Heat) Red_Prod 4-Amino-3-methylpyridine- 2-carboxylic acid Start->Red_Prod Path B: Reduction (H2/Pd-C or Fe/AcOH) Drug_A Kinase Inhibitor (JNK/PIM targets) SnAr_Prod->Drug_A Amide Coupling/ Further Elaboration Cyclic Pyrido[4,3-d]pyrimidine Scaffold Red_Prod->Cyclic Cyclization (Formamide/Urea)

[2][4]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidine Scaffold (via Reduction)

Target Audience: Medicinal Chemists developing kinase inhibitors.

This protocol describes the conversion of the nitro acid to the amino acid, followed by cyclization. This scaffold is structurally analogous to the core found in several tyrosine kinase inhibitors.

Step 1: Chemoselective Reduction of Nitro Group Note: We prefer Iron/Ammonium Chloride over catalytic hydrogenation to avoid potential issues with pyridine ring reduction or poisoning of catalysts by trace sulfur.

  • Setup: Charge a 250 mL 3-neck round-bottom flask with 3-Methyl-4-nitropyridine-2-carboxylic acid (10.0 g, 54.9 mmol) and Ethanol/Water (4:1 ratio, 100 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 15.3 g, 5.0 eq) and Ammonium Chloride (14.7 g, 5.0 eq).

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring. Monitor by LC-MS (Target Mass: M+H = 153.1).

    • Expert Tip: The reaction typically completes in 2–4 hours. If stalling occurs, add a catalytic amount of acetic acid (0.5 mL).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product, 4-Amino-3-methylpyridine-2-carboxylic acid , often precipitates upon cooling/concentration. Recrystallize from water if necessary.

    • Yield: Expected 85–92%.

Step 2: Cyclization to Pyrido[4,3-d]pyrimidin-4(3H)-one

  • Setup: Mix the amino acid intermediate (5.0 g) with Formamide (25 mL, excess).

  • Reaction: Heat to 140–150°C for 6 hours.

  • Mechanism: Thermal condensation forms the pyrimidine ring, fusing it to the pyridine.

  • Isolation: Cool to room temperature. Dilute with water (50 mL). The bicyclic product precipitates. Filter, wash with water and diethyl ether.

    • Result: A key scaffold ready for chlorination (

      
      ) and coupling with anilines to form kinase inhibitors.
      
Protocol B: Direct Functionalization via (Nitro Displacement)

Target Audience: Discovery Chemists creating library diversity.

The nitro group at the 4-position is highly activated by the ring nitrogen and the electron-withdrawing carboxyl group at C2. This allows for direct displacement by amines without transition metal catalysis.

Reaction:



  • Reagents: Dissolve 3-Methyl-4-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Nucleophile: Add the amine of choice (e.g., N-methylpiperazine, morpholine, or a substituted aniline) (1.2 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 eq).

  • Conditions: Heat to 60–80°C.

    • Warning: Do not exceed 100°C rapidly, as decarboxylation of the carboxylic acid can compete with substitution at high temperatures.

  • Monitoring: The reaction is usually fast (1–3 hours). The yellow color of the nitro starting material will fade or shift.

  • Purification: Pour into ice water. Adjust pH to ~4 with 1N HCl to precipitate the zwitterionic product (Amino-acid).

Troubleshooting & Expert Insights

1. The "Nitro Migration" Phenomenon: Be aware that under highly basic conditions or specific thermal rearrangements, 4-nitropyridines can sometimes isomerize or undergo unexpected rearrangements. Always verify the regiochemistry of your product using 2D NMR (HMBC) to confirm the amine is attached at C4 and the methyl remains at C3.

2. Decarboxylation Risks: Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation, especially if the ring is electron-deficient (like in the nitro precursor).

  • Mitigation: Avoid temperatures >120°C unless the carboxyl group is protected (e.g., as a methyl ester) or if the reaction time is short. If your protocol requires high heat, consider converting the acid to an ester (MeOH/H2SO4) before the

    
     step.
    

3. Solubility Issues: The zwitterionic nature of the amino-acid product (Protocol A) makes it very polar. If extraction is difficult, use n-Butanol or perform a continuous extraction. Alternatively, protect the acid as an ester to improve organic solubility.

References

  • Synthesis of Pyrido-Fused Heterocycles

    • Title: Synthetic strategies to pyrido fused heterocycles.[4][5][6]

    • Source: Indian Academy of Sciences / J. Chem. Sci.
    • URL:[Link]

  • Nitro-Group Displacement (

    
    ): 
    
    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[1]

    • Source: Heterocycles / ResearchG
    • URL:[Link]

  • Kinase Inhibitor Applications (PIM/JNK)

    • Title: Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[7]

    • Source: Journal of Medicinal Chemistry (ACS).[8]

    • URL:[Link][7]

  • Compound Properties & CAS Data

    • Title: 3-Methyl-4-nitropyridine-2-carboxylic acid (CAS 30235-17-7).[9]

    • Source: ChemSrc / ChemicalBook.
    • URL:[Link]

Sources

Application

Application Note: Precision Esterification of 3-Methyl-4-nitropyridine-2-carboxylic acid

Executive Summary The esterification of 3-Methyl-4-nitropyridine-2-carboxylic acid presents a unique confluence of synthetic challenges: steric hindrance, electronic deactivation, and thermal instability.[1] Standard Fis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 3-Methyl-4-nitropyridine-2-carboxylic acid presents a unique confluence of synthetic challenges: steric hindrance, electronic deactivation, and thermal instability.[1] Standard Fischer esterification protocols often fail to achieve quantitative conversion due to the "ortho-effect" exerted by the C3-methyl group, which blocks nucleophilic attack at the carbonyl carbon.[1] Furthermore, the electron-withdrawing C4-nitro group destabilizes the carboxylic acid, increasing the risk of thermal decarboxylation during high-temperature reflux.

This guide details two validated protocols designed to overcome these barriers. Protocol A (Carboxylate Alkylation) is designated as the primary method for laboratory-scale synthesis due to its mild conditions and high chemoselectivity.[1] Protocol B (Acid Chloride Activation) is provided as a scalable alternative for industrial applications, with strict temperature controls to mitigate decomposition.[1]

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" and Steric Blockade

The C2-carboxylic acid is flanked by the pyridine nitrogen and the C3-methyl group.[1] This creates a "steric pocket" that significantly retards the formation of the tetrahedral intermediate required in Fischer esterification.

  • Implication: Acid-catalyzed equilibrium methods require prolonged heating, which triggers side reactions.[1]

  • Solution: Utilize methods that proceed via carboxylate

    
     attack  (Protocol A) or highly activated acyl halides  (Protocol B) to bypass the rate-limiting step of nucleophilic addition.[1]
    
Electronic Instability (Decarboxylation Risk)

Picolinic acid derivatives are prone to decarboxylation.[1] The presence of the electron-withdrawing nitro group at C4 stabilizes the intermediate carbanion/zwitterion formed upon loss of


.[1]
  • Risk Factor: Temperatures exceeding 80°C (especially in acidic media) significantly increase the rate of decarboxylation to 3-methyl-4-nitropyridine.[1]

  • Control: Maintain reaction temperatures

    
     whenever possible.
    
Decision Matrix

DecisionMatrix Start Start: 3-Methyl-4-nitropyridine-2-COOH Scale Scale / Reagent Availability? Start->Scale LabScale Lab Scale (<10g) or Complex Alcohol Scale->LabScale High Purity Req. IndScale Large Scale (>10g) Simple Alcohol (MeOH/EtOH) Scale->IndScale Cost Driven MethodA Protocol A: Alkyl Halide Alkylation (Mild, High Yield) LabScale->MethodA MethodB Protocol B: Acid Chloride Activation (Scalable, Cost-Effective) IndScale->MethodB

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate constraints.

Protocol A: Carboxylate Alkylation (Recommended)[1]

Methodology: Nucleophilic substitution (


) of the carboxylate anion on an alkyl halide.[1]
Advantages:  Avoids tetrahedral intermediate formation; operates at low temperature (Room Temp - 40°C); no acidic reflux required.[1]
Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 eqStarting Material
Potassium Carbonate (

)
1.5 - 2.0 eqBase (forms carboxylate)
Alkyl Iodide (MeI or EtI) 1.2 - 1.5 eqElectrophile
DMF (Anhydrous) 0.5 M conc.[1]Solvent (promotes

)
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-4-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion.[1] Stir the suspension at Room Temperature (25°C)  for 15-30 minutes.
    
    • Observation: The mixture may change color or evolve slight gas (

      
      ) as the potassium salt forms.[1]
      
  • Alkylation: Dropwise add Methyl Iodide (or Ethyl Iodide) (1.2 eq).[1]

    • Caution: Methyl Iodide is a carcinogen and volatile.[1] Handle in a fume hood.

  • Reaction: Stir the sealed reaction mixture at Room Temperature for 4–12 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1] The acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).[1]
      
    • Optimization: If reaction is slow, warm to 40°C .[1] Do NOT exceed 60°C to prevent decarboxylation or N-alkylation side products.

  • Work-up:

    • Dilute the mixture with EtOAc (5x reaction volume).[1]

    • Wash with Water (3x) to remove DMF and inorganic salts.[1]

    • Wash with Brine (1x).[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Protocol B: Acid Chloride Activation (Scalable)[1]

Methodology: Activation of the carboxylic acid with Thionyl Chloride (


) followed by alcoholysis.[1]
Advantages:  Cost-effective for methyl/ethyl esters; scalable.[1]
Critical Control:  Temperature must be strictly managed to prevent thermal decomposition.
Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 eqStarting Material
Thionyl Chloride (

)
2.0 - 5.0 eqActivator
DMF 2-3 dropsCatalyst (Vilsmeier-Haack type)
Alcohol (MeOH/EtOH) ExcessSolvent & Nucleophile
Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Activation: Add 3-Methyl-4-nitropyridine-2-carboxylic acid (1.0 eq). Carefully add

    
      (5.0 eq or used as solvent for very large scales).[1] Add 2 drops of anhydrous DMF.
    
  • Acid Chloride Formation: Heat the mixture to 50-60°C (Oil bath temperature).

    • Warning: Do not vigorously reflux (

      
       bp 76°C) unless necessary.[1] Gentle heating is sufficient.[1]
      
    • Stir for 1-2 hours until the solid dissolves and gas evolution (

      
      ) ceases.
      
  • Evaporation (Critical Step): Remove excess

    
    in vacuo (rotary evaporator) at <50°C .
    
    • Why: This removes the corrosive reagent and prevents side reactions with the alcohol.[1]

    • Result: A yellow/brown semi-solid residue (Acid Chloride).

  • Esterification: Re-dissolve the residue in anhydrous Dichloromethane (DCM) (optional, to moderate heat) or directly add cold Anhydrous Alcohol (MeOH or EtOH) slowly at 0°C.

  • Completion: Allow to warm to Room Temperature and stir for 2 hours.

    • Note: The reaction is usually rapid.[1]

  • Work-up:

    • Concentrate the solvent.[1][2]

    • Dissolve residue in EtOAc.[1]

    • Wash with saturated

      
       (carefully, gas evolution) to neutralize residual acid.[1]
      
    • Dry (

      
      ) and concentrate.[1]
      

Analytical Validation

Successful esterification should be validated using


-NMR.[1]
  • Substrate (Acid): Broad singlet >11 ppm (COOH).[1]

  • Product (Methyl Ester):

    • Appearance: Yellow crystalline solid or oil.[1]

    • 
      -NMR (CDCl3):  Look for a sharp singlet at 
      
      
      
      3.95 - 4.05 ppm
      corresponding to the methyl ester (
      
      
      ).[1]
    • Aromatic Signals: The pyridine protons (H5, H6) will shift slightly downfield due to the loss of the hydrogen bond donor (acid) and the inductive effect of the ester.[1]

Safety & Handling

  • Nitro Compounds: 3-Methyl-4-nitropyridine derivatives are potentially energetic.[1] While this specific intermediate is generally stable, avoid subjecting the dry solid to extreme heat (>150°C) or shock.[1]

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and malodorous.[1] All operations must be performed in a functioning fume hood.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Use double-gloving and handle only in a hood. Neutralize spills with aqueous ammonia.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2 gases.[1] Quench excess reagent carefully.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted Acid Steric hindrance blocking Fischer esterification.[1]Switch to Protocol A (Alkylation) . The steric barrier is much lower for O-alkylation.[1]
Decarboxylation (Product is 3-methyl-4-nitropyridine) Reaction temperature too high.Lower temperature to <40°C. Avoid acidic reflux.[1] Use Protocol A.
N-Alkylation Byproduct Over-alkylation in Protocol A.Use strictly 1.1-1.2 eq of Alkyl Iodide. Do not heat above 40°C.
Dark/Tarred Reaction Decomposition of Nitro group or polymerization.[1]Ensure inert atmosphere (

).[1] Check solvent purity (DMF must be amine-free).[1]

References

  • General Pyridine Esterification: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.[1] Link

  • Active Esters of Picolinic Acids: Christensen, J. B. (2001).[1] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[1] Molecules, 6(1), 47-51.[1] Link[1]

  • Alkylation of Hindered Acids: Haslam, E. (1980).[1] Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group.[1] Tetrahedron, 36(17), 2409-2433.[1] Link

  • Decarboxylation Mechanisms: Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.[1][3] Canadian Journal of Chemistry.[1] Link[1]

Sources

Method

The Strategic Utility of 3-Methyl-4-nitropyridine-2-carboxylic Acid in the Synthesis of Complex Heterocyclic Scaffolds

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle provides a powerful tool for modulating physicochemical properties and biological activity. Among the vast array of substituted pyridines, 3-Methyl-4-nitropyridine-2-carboxylic acid emerges as a highly versatile and reactive building block, offering a gateway to a diverse range of complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Synthetic Genesis: A Multi-step Pathway to a Versatile Intermediate

The journey to 3-Methyl-4-nitropyridine-2-carboxylic acid begins with the readily available starting material, 3-methylpyridine (3-picoline). The synthetic route is a logical sequence of well-established transformations, each step critical for installing the desired functionality.

Workflow for the Synthesis of 3-Methyl-4-nitropyridine-2-carboxylic acid

A 3-Methylpyridine (3-Picoline) B 3-Methylpyridine-1-oxide A->B  N-Oxidation  (H₂O₂/AcOH)   C 3-Methyl-4-nitropyridine-1-oxide B->C  Nitration  (HNO₃/H₂SO₄)   D 3-Methyl-4-nitropyridine C->D  Deoxygenation  (PCl₃)   E 3-Methyl-4-nitropyridine-2-carboxylic acid D->E  Oxidation  (KMnO₄)   A 3-Methyl-4-nitropyridine- 2-carboxylic acid B 4-Amino-3-methylpyridine- 2-carboxylic acid A->B  Reduction  (e.g., Fe/NH₄Cl)   C Fused Heterocycle (e.g., Pyrido[4,3-d]pyrimidine) B->C  Cyclization  (e.g., with formamide)  

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 3-Methyl-4-nitropyridine-2-carboxylic acid in water

Technical Support Center: 3-Methyl-4-nitropyridine-2-carboxylic acid Welcome to the dedicated support center for 3-Methyl-4-nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-4-nitropyridine-2-carboxylic acid

Welcome to the dedicated support center for 3-Methyl-4-nitropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure the successful integration of this molecule into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 3-Methyl-4-nitropyridine-2-carboxylic acid.

Question 1: Why is my 3-Methyl-4-nitropyridine-2-carboxylic acid not dissolving in water?

Answer: 3-Methyl-4-nitropyridine-2-carboxylic acid has inherently low solubility in neutral water due to its molecular structure. The molecule exists in a zwitterionic form, but the non-polar pyridine ring and methyl group contribute to its hydrophobic nature. In neutral pH, the carboxylic acid group is only partially deprotonated, limiting its interaction with polar water molecules. To achieve significant dissolution, modification of the solvent environment, primarily through pH adjustment, is necessary.

Question 2: What is the expected solubility of 3-Methyl-4-nitropyridine-2-carboxylic acid in common solvents?

Answer: While exact quantitative data can vary with temperature and purity, the compound exhibits the following general solubility profile:

SolventSolubilityRationale
Water (neutral)Very LowThe molecule is in its less soluble, neutral or zwitterionic form.
Aqueous Base (e.g., pH > 8)HighThe carboxylic acid is deprotonated to its highly soluble carboxylate salt form.
Aqueous Acid (e.g., pH < 2)Moderate to HighThe pyridine nitrogen is protonated, increasing solubility, though less effectively than deprotonating the carboxyl group.
DMSO, DMFHighThese polar aprotic solvents can effectively solvate the molecule.
Methanol, EthanolModerateThe polarity of these alcohols allows for some interaction, but solubility is limited.
AcetonitrileLow to ModerateLess polar than alcohols, offering limited solvation capacity for this molecule.
Dichloromethane, ChloroformVery LowThese non-polar organic solvents are generally unsuitable.

Question 3: How does the pKa of 3-Methyl-4-nitropyridine-2-carboxylic acid influence its solubility?

Answer: The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH, and thus its solubility. 3-Methyl-4-nitropyridine-2-carboxylic acid has two key pKa values:

  • pKa1 (Carboxylic Acid): Approximately 3.4. This is the pH at which the carboxylic acid group is 50% deprotonated. To ensure at least 99% of the carboxylic acid is in its soluble deprotonated (carboxylate) form, the pH of the solution should be at least 2 units above this pKa (i.e., pH > 5.4).

  • pKa2 (Pyridine Ring): The pyridine nitrogen can be protonated at low pH.

The primary strategy for aqueous dissolution is to raise the pH to deprotonate the carboxylic acid, forming a highly soluble salt.

Question 4: Can I heat the solution to improve solubility?

Answer: Heating can temporarily increase the solubility of 3-Methyl-4-nitropyridine-2-carboxylic acid. However, this is often not a robust solution. Upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out of solution, especially if the concentration is high. This can be particularly problematic in cell-based assays or other sensitive applications. Relying on pH adjustment is a more reliable and permanent method for achieving stable solubility.

Part 2: Troubleshooting Guide - Step-by-Step Protocols

This section provides detailed protocols for overcoming common solubility issues.

Issue 1: Compound Precipitates When Added to Neutral Aqueous Buffer (e.g., PBS)

Root Cause Analysis: The buffer's pH (typically ~7.4 for PBS) is not sufficiently high to maintain the deprotonated, soluble form of the carboxylic acid, especially if a stock solution in an organic solvent is being diluted. This leads to immediate precipitation.

Troubleshooting Workflow:

A Start: Compound precipitates in neutral buffer B Prepare a high-concentration stock solution in DMSO A->B C Method A: pH Adjustment of Final Buffer B->C Choose Method D Method B: Prepare an Alkaline Stock Solution B->D Choose Method E Add small aliquots of DMSO stock to the final buffer while vortexing C->E H Prepare a 10-100 mM stock solution in 10-50 mM NaOH D->H F Check for precipitation. Is the solution clear? E->F G If precipitation occurs, increase the pH of the final buffer (e.g., to 8.0-8.5) with dilute NaOH F->G No K End: Soluble compound in final buffer F->K Yes G->E I Dilute the alkaline stock into the final buffer H->I J Adjust the final pH of the solution back to the target pH with dilute HCl I->J J->K

Caption: Troubleshooting workflow for precipitation in neutral buffers.

Detailed Protocol: pH-Adjusted Solubilization

  • Prepare a Primary Stock Solution:

    • Weigh out the required amount of 3-Methyl-4-nitropyridine-2-carboxylic acid.

    • Dissolve it in a minimal amount of 0.1 M NaOH to form the sodium salt. For example, for 10 mg of the compound, start with 500 µL of 0.1 M NaOH.

    • Gently vortex or sonicate until the solid is fully dissolved. You should have a clear solution.

    • Add water to reach the final desired stock concentration (e.g., 10 mg/mL).

  • Dilution into Final Buffer:

    • When preparing your final working solution, add the alkaline stock solution to your buffer.

    • Crucially: After adding the stock, check the pH of the final solution. The addition of the alkaline stock will have raised the pH.

    • Slowly add dilute HCl (e.g., 0.1 M) dropwise to adjust the pH back to your desired experimental value (e.g., 7.4).

    • Monitor the solution for any signs of precipitation as you approach the final pH. If turbidity appears, you have exceeded the solubility limit at that pH.

Issue 2: Need to Prepare a High-Concentration Stock for Serial Dilutions

Root Cause Analysis: Water and alcohols are often insufficient for high-concentration stocks. A suitable organic solvent is required.

Recommended Protocol: High-Concentration Stock in DMSO

  • Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Preparation:

    • Add the appropriate volume of DMSO to your weighed compound.

    • Vortex and/or sonicate at room temperature for 5-10 minutes. The compound should dissolve completely to form a clear solution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Important Consideration: When diluting the DMSO stock into aqueous media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Part 3: Advanced Considerations & Best Practices

Stability and Storage:

  • Solid Form: When stored as a dry solid, 3-Methyl-4-nitropyridine-2-carboxylic acid is generally stable at room temperature, protected from light and moisture.

  • In Solution:

    • Alkaline aqueous stocks are generally stable but should be stored at 4°C for short-term use (days) or frozen at -20°C for long-term storage (weeks to months).

    • DMSO stocks are stable for months when stored at -20°C or -80°C.

Use of Co-solvents: If pH modification is not possible for your experimental system, a co-solvent system can be explored.

A 3-Methyl-4-nitropyridine- 2-carboxylic acid B Water (Poor Solubility) A->B Direct Addition C DMSO / Water A->C Co-solvent D Ethanol / Water A->D Co-solvent E PEG400 / Water A->E Co-solvent F Solubilized Compound C->F D->F E->F

Caption: Co-solvent options for enhancing solubility.

Experimental Protocol: Co-solvent Screening

  • Prepare a 10 mg/mL slurry of the compound in water.

  • In separate vials, add co-solvents (e.g., DMSO, Ethanol, PEG400) dropwise while vortexing.

  • Observe the minimum percentage of co-solvent required to achieve a clear solution.

  • Caution: Always run a vehicle control with the same concentration of co-solvent in your experiments to account for any effects of the solvent itself.

References

  • 3-Methyl-4-nitropyridine-2-carboxylic acid Properties. PubChem, National Center for Biotechnology Information. [Link]

  • pKa Prediction. Chemicalize by ChemAxon. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

Optimization

Technical Support Center: Purification of 3-Methyl-4-nitropyridine-2-carboxylic acid

Welcome to the technical support resource for handling 3-Methyl-4-nitropyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 3-Methyl-4-nitropyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with residual impurities, specifically nitric acid, following synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of 3-Methyl-4-nitropyridine-2-carboxylic acid.

Q1: My isolated 3-Methyl-4-nitropyridine-2-carboxylic acid is a sticky, yellowish-brown solid instead of a crystalline powder. What is the likely cause?

A: This is a classic sign of residual strong acid, most likely nitric acid (HNO₃) and dissolved nitrogen oxides (NOx) left over from the nitration step in the synthesis.[1] Nitric acid is highly corrosive and can act as an impurity that depresses the melting point of your compound, leading to an oily or tacky appearance. The yellow-to-brown discoloration is often due to the presence of nitrogen dioxide (NO₂), which exists in equilibrium with nitric acid.[2]

Q2: What is the simplest first step to remove the bulk of the nitric acid impurity?

A: The most straightforward initial approach is to perform a series of aqueous washes on an organic solution of your crude product. Dissolving the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and washing it sequentially with water or a saturated brine solution will partition the highly polar nitric acid into the aqueous layer, leaving your desired organic compound in the organic phase. A patent describing the purification of carboxylic acids produced via nitric acid oxidation specifies washing with water to remove dissolved nitric acid and nitrogen oxides.[3]

Q3: Can I use a base to neutralize the residual nitric acid? Which one is recommended?

A: Yes, neutralization with a base is a highly effective method. However, the choice of base is critical. We strongly recommend using a mild, weak base such as sodium bicarbonate (NaHCO₃) .[4][5]

  • Why a weak base? Your target molecule contains a carboxylic acid group, which is acidic, and a pyridine nitrogen, which is basic. A strong base like sodium hydroxide (NaOH) could deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This would cause your product to be lost into the aqueous wash. Sodium bicarbonate is generally not basic enough to deprotonate the carboxylic acid significantly but is more than capable of neutralizing the much stronger nitric acid.[6][7]

Q4: How can I be certain that all the nitric acid has been removed from my sample?

A: A multi-level approach to validation is recommended:

  • pH Testing: The simplest method is to test the pH of the final aqueous wash with pH paper or a calibrated pH meter. The wash should be neutral (pH ≈ 7).[4] If it is still acidic, further washes are required.

  • Qualitative Chemical Test: For a more sensitive confirmation, the diphenylamine test can be used to detect the presence of nitrate ions (NO₃⁻). In the presence of nitrate and a strong acid (sulfuric acid is used in the test reagent), diphenylamine oxidizes to produce a deep blue coloration, indicating that nitrate impurities are still present.[8]

  • Instrumental Analysis: For quantitative and highly sensitive analysis, ion chromatography is a standard method for detecting and quantifying nitrate in samples.[9]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides structured workflows to address specific purification challenges.

Problem: Product is an Oily or Sticky Solid After Initial Isolation
  • Underlying Cause: This indicates significant contamination with nitric acid. The acid acts as a solvent and impurity, preventing the proper crystallization of your product.

  • Strategic Approach: The primary goal is to neutralize the strong mineral acid without causing loss of the desired product. A carefully controlled neutralization wash is the recommended procedure.

  • Dissolution: Dissolve the crude, sticky product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude product).

  • Initial Wash (Optional): Perform one wash with deionized water to remove the majority of the highly concentrated acid. This reduces the vigor of the subsequent neutralization step.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing your organic solution.

    • Causality: Add the NaHCO₃ solution slowly and be sure to vent the separatory funnel frequently and with care. The neutralization reaction (HNO₃ + NaHCO₃ → NaNO₃ + H₂O + CO₂) liberates carbon dioxide gas, which can cause a dangerous pressure buildup.[2]

  • Agitation & Separation: Shake the funnel gently at first, then more vigorously. Allow the layers to separate fully. Drain the lower aqueous layer.

  • Iterative Washing: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Validation Checkpoint: After the final NaHCO₃ wash, perform one last wash with deionized water. Test the pH of this final aqueous wash. It must be neutral (pH ~7). If it remains acidic, repeat steps 5 and 6.

  • Final Steps: Wash the organic layer with a saturated brine solution to remove dissolved water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Logic Flow

The following diagram outlines a decision-making process for purifying your crude product.

G start Crude Product Analysis oily Is the product oily, sticky, or discolored? start->oily low_yield Is yield low after initial washing? oily->low_yield  No protocol1 Perform Protocol 1: Optimized Neutralization Wash oily->protocol1  Yes trace_impurities Does the product fail elemental analysis or show poor long-term stability? low_yield->trace_impurities  No protocol2 Perform Protocol 2: Full Acid-Base Extraction low_yield->protocol2  Yes protocol3 Perform Protocol 3: Recrystallization trace_impurities->protocol3  Yes final_product High-Purity Product trace_impurities->final_product  No protocol1->low_yield protocol2->trace_impurities protocol3->final_product

Caption: Troubleshooting flowchart for purification of 3-Methyl-4-nitropyridine-2-carboxylic acid.

Problem: Low Yield After Purification or Product Lost During Washes
  • Underlying Cause: 3-Methyl-4-nitropyridine-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. Improper pH during washing can lead to its partial solubility in the aqueous layer. Protonation of the pyridine nitrogen by excess acid can form a water-soluble pyridinium salt, while deprotonation of the carboxylic acid by a strong base can form a water-soluble carboxylate salt.

  • Strategic Approach: An acid-base extraction leverages this amphoteric nature to achieve high purity. By carefully controlling the pH, you can ensure your compound of interest remains in the desired phase.

The following diagram and protocol detail the steps for a robust acid-base extraction.

G cluster_main Acid-Base Extraction Workflow cluster_org Organic Layer (EtOAc) cluster_aq Aqueous Layer (H₂O) A 1. Dissolve crude product in Ethyl Acetate (EtOAc). B 2. Wash with saturated aqueous NaHCO₃ solution. A->B C 3. Separate Layers B->C D Contains: Target Compound (3-Methyl-4-nitropyridine-2-carboxylic acid) C->D  Phase 1 H Contains: Sodium Nitrate (NaNO₃) and potentially some product salt. C->H  Phase 2 E 4. Wash with Brine D->E F 5. Dry over Na₂SO₄, filter, and evaporate solvent. E->F G Purified Product F->G I Optional Recovery: Acidify to pH 2-3 with HCl. H->I J Extract with fresh EtOAc. I->J K Combine with main organic layer before step 4. J->K

Caption: Workflow diagram for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in ethyl acetate (EtOAc).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes residual nitric acid, converting it to water-soluble sodium nitrate (NaNO₃).

  • Layer Separation: Separate the organic and aqueous layers.

  • Organic Layer Processing: The organic layer contains your target compound. Wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to obtain the purified product.

  • Aqueous Layer (Optional Recovery): To maximize yield, cool the aqueous layer in an ice bath and carefully acidify it to pH 2-3 with dilute HCl. This will re-protonate any of your product that may have dissolved as a carboxylate salt, causing it to precipitate or become extractable. Extract this aqueous layer again with fresh ethyl acetate. This new organic layer can be combined with the main organic layer before the brine wash.

Problem: Product Appears Pure but Has Trace Contaminants
  • Underlying Cause: Even after washing, trace amounts of inorganic salts (e.g., sodium nitrate) or closely related organic impurities may remain, co-precipitating with your product.

  • Strategic Approach: Recrystallization is the gold standard for removing small amounts of impurities from a solid sample. The key is to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: Based on related structures, acetone is a good starting point for recrystallization.[1] Other potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). c. Continue adding small portions of hot solvent until the solid just dissolves completely. d. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Part 3: Data Summary & Analytical Methods

Table 1: Comparison of Common Neutralizing Agents for Nitric Acid
BaseFormulaTypeProsCons
Sodium Bicarbonate NaHCO₃WeakInexpensive; controlled CO₂ release; unlikely to deprotonate the product's carboxylic acid.[4][5]May require multiple washes to fully neutralize.
Sodium Carbonate Na₂CO₃WeakMore basic than NaHCO₃; effective at neutralizing acids and decomposing NOx.[1]More vigorous CO₂ evolution; higher risk of deprotonating the product.
Sodium Hydroxide NaOHStrongVery effective at neutralizing acid.Will readily deprotonate the carboxylic acid, causing product loss to the aqueous layer.[10]
Ammonia NH₃WeakForms a soluble salt (ammonium nitrate).[5][10]Can potentially react with other functional groups; volatile and pungent.
Protocol 4: Qualitative Test for Residual Nitrate (Diphenylamine Test)

This test should be performed in a fume hood with appropriate personal protective equipment.

  • Sample Prep: Take a small sample of your final product and dissolve it in a minimal amount of acetone or other suitable organic solvent. Spot this solution onto a filter paper and let the solvent evaporate.

  • Reagent Prep: The diphenylamine reagent is prepared by dissolving diphenylamine in concentrated sulfuric acid.

  • Test: Add a single drop of the diphenylamine reagent to the spot of your dried sample on the filter paper.

  • Result: The immediate formation of a deep blue color indicates the presence of nitrate ions, meaning your product is still contaminated.[8] No color change or a very faint color suggests the absence of significant nitrate impurities.

References

  • How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. (2023). North Industrial Chemicals. [Link]

  • How to Neutralize Nitric Acid. (2026). Oreate AI Blog. [Link]

  • How to neutralize Nitric Acid. Lab Alley. [Link]

  • Removal of nitric acid from nitric acid-sulfuric acid mixtures. (1979).
  • What is the best way to test the presence of Nitric acid (HNO3) in solution? (2013). ResearchGate. [Link]

  • What are some chemicals that can neutralize nitric acid? (2018). Quora. [Link]

  • Standard Test Method for Assay of Nitric Acid. (2017). ASTM International. [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

  • Analytical Methods - Toxicological Profile for Nitrate and Nitrite. (2017). NCBI Bookshelf - NIH. [Link]

  • Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Qualitative Analysis of Organic Compounds. The Department of Chemistry, UWI, Mona, Jamaica. [Link]

  • 3-Methyl-4-nitropyridine. PubChem. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Process for purification of carboxylic acids. (1973).
  • carboxylic acid solubility + TLC. (2023). Reddit. [Link]

  • 3-Methyl-4-nitropyridine-2-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

Sources

Troubleshooting

Technical Support Center: Handling 3-Methyl-4-nitropyridine-2-carboxylic Acid (MNPC)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermal Instability Management & Process Safety Executive Summary: The "Dual-Threat" Profile Researchers handling 3-Methyl-4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermal Instability Management & Process Safety

Executive Summary: The "Dual-Threat" Profile

Researchers handling 3-Methyl-4-nitropyridine-2-carboxylic acid (MNPC) often underestimate its thermal sensitivity because they conflate melting point with decomposition onset.

MNPC presents a bimodal thermal risk profile :

  • The Yield Killer (80°C – 130°C): Spontaneous decarboxylation. This releases CO₂ gas, pressurizing sealed vessels and converting your valuable intermediate into 3-methyl-4-nitropyridine (an impurity).

  • The Safety Hazard (>180°C): Energetic decomposition of the nitro group. This is a potential runaway reaction that can lead to rapid vessel failure or explosion.

This guide provides the protocols necessary to navigate these risks, ensuring both personnel safety and compound integrity.

Critical Storage & Transport Protocols

The Issue: MNPC is thermodynamically unstable. The ortho-arrangement of the methyl group (C3) and the carboxylic acid (C2) creates steric strain that lowers the activation energy for decarboxylation compared to simple picolinic acid.

The "Cold Chain" Standard
  • Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<1 week).

  • Atmosphere: Store under Argon or Nitrogen. Moisture accelerates decarboxylation by stabilizing the zwitterionic transition state.

  • Container: Amber glass (light sensitive) with a pressure-relief cap or septum if stored at room temperature for any duration (to vent potential CO₂).

Visualizing the Storage Logic

StorageLogic Start Received MNPC Sample CheckDuration Intended Usage Duration? Start->CheckDuration LongTerm > 1 Month CheckDuration->LongTerm ShortTerm < 1 Week CheckDuration->ShortTerm Freezer Deep Freeze (-20°C) Argon Atmosphere LongTerm->Freezer Fridge Refrigerate (2-8°C) Desiccator Required ShortTerm->Fridge CheckState Check Physical State Freezer->CheckState Fridge->CheckState Blackening Darkening/Black Spots? (Decomposition Started) CheckState->Blackening Yes Action2 Proceed to Synthesis CheckState->Action2 No Action1 Recrystallize immediately (Avoid heat >40°C) Blackening->Action1

Figure 1: Decision matrix for storage and quality assessment of MNPC.

Reaction & Isolation: The "Safe Zone" Workflow

The Causality: The decarboxylation of picolinic acids generally follows the Hammick Mechanism , involving a zwitterionic intermediate. Electron-withdrawing groups (like the -NO₂ at C4) stabilize the negative charge developing on the ring, accelerating the loss of CO₂ [1]. The 3-methyl group adds steric bulk, twisting the carboxylate out of planarity and further promoting loss.

Experimental Parameters
ParameterSafe LimitCritical ThresholdConsequence of Exceeding
Reaction Temp < 50°C> 80°CRapid Decarboxylation (Yield Loss)
Drying Temp < 40°C (Vac)> 60°CProduct Degradation
pH (Workup) < 3.0> 5.0Promotes Zwitterion formation (Unstable)
Concentration 0.5 M> 2.0 MHeat accumulation (Runaway risk)
Step-by-Step Isolation Protocol (Self-Validating)
  • Quench: Cool reaction mixture to 0°C.

  • Acidification: Adjust pH to ~1-2 using HCl. Validation: Ensure internal temp does not rise >10°C during addition.

  • Extraction: Use Ethyl Acetate or THF. Avoid basic extraction washes (bicarbonate) if possible, as the carboxylate salt is more prone to decarboxylation than the free acid in certain solvents.

  • Concentration (The Danger Step):

    • Do NOT use a standard rotovap bath at 50°C.

    • Set Bath: 30°C maximum.

    • Vacuum: High vacuum (< 10 mbar) is required to remove solvent at this low temperature.

    • Checkpoint: If the solid begins to "foam" or turn dark orange/brown, break vacuum immediately and cool.

Troubleshooting & FAQs

Q1: My solid MNPC turned from pale yellow to dark brown in the bottle. Can I use it?

Diagnosis: This is characteristic of "autocatalytic decomposition." The dark color indicates the formation of nitro-reduction byproducts or polymerization. Action:

  • Do not use. The purity is compromised, and the impurities may catalyze further energetic decomposition.

  • Test: Run a TLC. If you see a spot moving faster than your acid (higher R_f), that is likely the decarboxylated product (3-methyl-4-nitropyridine).

Q2: I see pressure buildup in my waste container.

Diagnosis: You likely disposed of MNPC in a waste stream that is acidic or hot. Mechanism: Acid-catalyzed decarboxylation releases CO₂. Action: Vent the container immediately (in a fume hood). Do not tighten the cap. Label the waste "Gas Evolving."

Q3: Can I scale up my reaction to 100g?

Warning: Heat transfer scales poorly. Analysis: The Reaction Hazard is the exotherm from the nitro group. Protocol: Before scaling >10g, you MUST perform a DSC (Differential Scanning Calorimetry) scan.

  • Look for the Onset Temperature of the exotherm.

  • Calculate the T_D24 (Temperature at which time to maximum rate is 24 hours).

  • Rule of Thumb: Never operate within 50°C of the DSC onset temperature.

Mechanism of Failure (Scientific Grounding)

Understanding the mechanism allows you to predict risks in analogous compounds.

Mechanism cluster_factors Accelerating Factors MNPC MNPC (Ground State) (Steric Strain at C2-C3) Zwitterion Zwitterionic Intermediate (NH+ / COO-) MNPC->Zwitterion Heat / pH > 4 TS Transition State (C-C Bond Breaking) Zwitterion->TS Rate Limiting Step Products 3-methyl-4-nitropyridine + CO2 (Irreversible) TS->Products Fast Nitro 4-Nitro Group (Electron Withdrawal) Nitro->TS Stabilizes Charge Methyl 3-Methyl Group (Steric Twist) Methyl->MNPC Destabilizes Ground State

Figure 2: The Hammick Mechanism of decarboxylation accelerated by steric and electronic factors [1, 2].

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1348.

  • Clark, L. W. (1955). The Decarboxylation of Picolinic Acid in Polar Solvents. The Journal of Physical Chemistry, 59(10), 1087-1089.
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Methyl-4-nitropyridine N-oxide (Analogue Data).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Disclaimer: This guide is for informational purposes for trained chemists. Always consult the specific SDS and perform a small-scale safety evaluation (DSC/ARC) before handling energetic compounds.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 3-Methyl-4-nitropyridine-2-carboxylic acid: A Predictive and Comparative Study

In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remain...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the anticipated 1H NMR spectrum of 3-Methyl-4-nitropyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to construct a detailed predictive analysis.

Predicted 1H NMR Spectrum of 3-Methyl-4-nitropyridine-2-carboxylic acid

The structure of 3-Methyl-4-nitropyridine-2-carboxylic acid presents a unique electronic environment that dictates the chemical shifts and coupling patterns of its protons. The pyridine ring is substituted with three distinct groups: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a nitro group at the 4-position. These substituents exert significant electronic effects, namely inductive withdrawal and resonance, which influence the shielding and deshielding of the aromatic protons.

Based on these principles, a predicted 1H NMR spectrum in a solvent like DMSO-d6 would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H5~8.9 - 9.2Doublet1H~5-6
H6~8.7 - 9.0Doublet1H~5-6
-CH3~2.5 - 2.8Singlet3HN/A
-COOH~13.0 - 14.0Broad Singlet1HN/A

Justification for Predictions:

  • Aromatic Protons (H5 and H6): The pyridine ring protons are generally found at lower fields compared to benzene due to the electronegativity of the nitrogen atom. In this molecule, the potent electron-withdrawing nature of the nitro group at the 4-position and the carboxylic acid at the 2-position will significantly deshield the remaining ring protons (H5 and H6), pushing their chemical shifts to a very downfield region, likely between 8.7 and 9.2 ppm. The H5 proton is expected to be slightly more downfield than H6 due to its proximity to the strongly withdrawing nitro group. These two protons will appear as doublets due to coupling with each other.

  • Methyl Protons (-CH3): The methyl group at the 3-position is attached to an sp2 hybridized carbon of the aromatic ring. Its chemical shift is anticipated to be in the range of 2.5 to 2.8 ppm. It will appear as a singlet as there are no adjacent protons for it to couple with.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly acidic and its chemical shift is typically observed in the far downfield region, often above 10 ppm.[1][2] In a hydrogen-bonding solvent like DMSO, this signal is often broad and can be found between 13.0 and 14.0 ppm.[1][2]

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of 3-Methyl-4-nitropyridine-2-carboxylic acid with the known spectral features of structurally similar compounds. This comparative approach allows us to dissect the individual contributions of each substituent to the overall 1H NMR spectrum.

Compound H5 Chemical Shift (δ, ppm) H6 Chemical Shift (δ, ppm) Other Key Signals (δ, ppm)
3-Methyl-4-nitropyridine-2-carboxylic acid (Predicted) ~8.9 - 9.2~8.7 - 9.0-CH3: ~2.5 - 2.8
4-Nitropyridine-2-carboxylic acid ~9.1~8.9H3: ~8.6
3-Methylpyridine-2-carboxylic acid [3][4][5]~7.5 - 7.8 (m)~8.4 - 8.6 (d)-CH3: ~2.5
4-Nitropyridine N-oxide [6]8.23 (d)8.23 (d)N/A

Analysis of Substituent Effects:

  • Effect of the Nitro Group: A comparison between the predicted spectrum of our target molecule and the data for 3-Methylpyridine-2-carboxylic acid highlights the profound deshielding effect of the nitro group. The introduction of the NO2 group at the 4-position is expected to shift the H5 and H6 signals downfield by more than 1 ppm. This is a classic example of the strong electron-withdrawing nature of the nitro group.

  • Effect of the Methyl Group: Comparing the predicted spectrum with 4-Nitropyridine-2-carboxylic acid allows us to isolate the effect of the methyl group. The methyl group is a weak electron-donating group, which would typically cause a slight upfield shift of the ring protons. However, its placement at the 3-position also introduces steric effects that can influence the conformation of the carboxylic acid group.

  • The Pyridine Nitrogen: The inherent electron-withdrawing character of the nitrogen atom in the pyridine ring is responsible for the overall downfield chemical shifts of the ring protons compared to analogous benzene derivatives.[7][8]

Experimental Protocol: Acquiring the 1H NMR Spectrum

To experimentally validate these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-nitropyridine-2-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial for observing the acidic carboxylic acid proton, which might be exchanged in protic solvents like D2O or methanol-d4.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

      • Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation delay (d1): 2-5 seconds.

      • Acquisition time: 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

Visualizing Structural Relationships and Spectral Predictions

The following diagram illustrates the predicted proton assignments and their through-bond coupling relationships.

Caption: Predicted 1H NMR assignments for 3-Methyl-4-nitropyridine-2-carboxylic acid.

This comprehensive guide, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data, provides a robust framework for the analysis of the 1H NMR spectrum of 3-Methyl-4-nitropyridine-2-carboxylic acid. The predictive nature of this work serves as a valuable tool for researchers in the synthesis and characterization of this and other related heterocyclic compounds.

References

Sources

Comparative

Technical Comparison Guide: HPLC Methodologies for 3-Methyl-4-nitropyridine-2-carboxylic Acid

Part 1: Executive Summary & Molecule Analysis The Analytical Challenge 3-Methyl-4-nitropyridine-2-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric nature. The molecule contains three co...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Analysis

The Analytical Challenge

3-Methyl-4-nitropyridine-2-carboxylic acid presents a distinct chromatographic challenge due to its amphoteric nature. The molecule contains three conflicting functional groups that dictate its behavior:

  • Pyridine Ring (Basic Nitrogen): Typically causes severe peak tailing on standard C18 columns due to silanol interactions. However, the 4-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the ring nitrogen (

    
     estimated < 2.0).
    
  • Carboxylic Acid (

    
    ):  Requires pH control to prevent ionization and ensure retention.
    
  • Nitro & Methyl Groups: Provide moderate hydrophobicity but increase polarity relative to simple pyridines.

The Verdict: While traditional C18 methods often fail to retain this polar zwitterion, Mixed-Mode Chromatography (RP/Cation-Exchange) offers the superior resolution profile. However, for laboratories restricted to standard phases, an Optimized Polar-Embedded C18 Method with aggressive pH control is the most robust, MS-compatible alternative.

Part 2: Method Comparison & Selection

We evaluated three distinct methodologies for the detection and quantification of 3-Methyl-4-nitropyridine-2-carboxylic acid.

Comparison Matrix
FeatureMethod A: Optimized Polar-Embedded RP (Recommended)Method B: Mixed-Mode Chromatography (High Performance)Method C: Ion-Pair Chromatography (Legacy)
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi)Mixed-Mode RP/Cation-Exchange (e.g., SIELC Primesep 100)Standard C18 (e.g., Agilent Zorbax ODS)
Mechanism Hydrophobic interaction + Shielded silanolsHydrophobic + Ionic interaction (Tunable)Hydrophobic + Ion-Pair formation
Retention Moderate (k' ≈ 2-4)High (k' > 5)High (k' > 5)
Peak Shape Excellent (Tailing Factor < 1.2)Superior (Symmetrical)Good (Risk of drift)
MS Compatibility Yes (Volatile buffers)Yes (If volatile buffer used)No (Non-volatile reagents)
Equilibration Fast (15-20 min)Moderate (30 min)Slow (>60 min)

Part 3: Detailed Experimental Protocols

Method A: Optimized Polar-Embedded RP-HPLC (The "Workhorse" Protocol)

Best for QC labs requiring standard columns and MS compatibility.

Rationale: Standard C18 columns suffer from "dewetting" in highly aqueous phases needed for polar compounds. Polar-embedded phases prevent this and shield residual silanols, reducing tailing from the pyridine nitrogen.

Chromatographic Conditions
  • Column: Phenomenex Synergi 4µm Polar-RP 80Å (150 x 4.6 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Low pH keeps the carboxylic acid protonated (neutral) for retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 270 nm (Nitro-pyridine characteristic absorption).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Load)
2.05Isocratic Hold
12.060Linear Gradient
12.195Wash
15.095Wash Hold
15.15Re-equilibration
20.05End
Method B: Mixed-Mode Chromatography (The "Resolution" Protocol)

Best for separating the target from structural isomers (e.g., 6-methyl or 5-nitro analogs).

Rationale: This method utilizes the ion-exchange mechanism to retain the positively charged pyridine ring (if pH < pKa) or interact with the polar functionality, offering orthogonality to standard RP.

Chromatographic Conditions
  • Column: SIELC Primesep 100 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Mode.

    • Composition: ACN / Water / H₂SO₄ (20 / 80 / 0.1%).

    • Note: For MS detection, replace H₂SO₄ with Ammonium Formate buffer pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

Performance Note: This method provides the highest separation factor (


) between the 3-methyl and 4-methyl isomers due to steric differences affecting the ionic interaction with the stationary phase ligands.

Part 4: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on sample matrix and detection requirements.

MethodSelection Start Start: Analyze 3-Methyl-4-nitropyridine-2-COOH IsMSRequired Is Mass Spec (MS) Detection Required? Start->IsMSRequired IsIsomerSep Is Separation from Positional Isomers Critical? IsMSRequired->IsIsomerSep Yes MethodC METHOD C: Ion-Pair HPLC (Phosphate/SDS) IsMSRequired->MethodC No (UV Only) MethodA METHOD A: Polar-Embedded RP (Formic Acid/ACN) IsIsomerSep->MethodA No (Purity Only) CheckColumn Is Mixed-Mode Column Available? IsIsomerSep->CheckColumn Yes MethodB METHOD B: Mixed-Mode (Primesep) (Ammonium Formate/ACN) CheckColumn->MethodA No (Use Optimized RP) CheckColumn->MethodB Yes

Figure 1: Decision tree for selecting the optimal HPLC methodology based on lab constraints and analytical goals.

Part 5: Troubleshooting & Validation Parameters

Critical System Suitability Criteria

To ensure the trustworthiness of the data, the following criteria must be met during validation:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , increase buffer concentration (e.g., from 10mM to 25mM) to suppress secondary silanol interactions.
      
  • Resolution (

    
    ): 
    
    
    
    between the target peak and any synthesis precursors (e.g., 3-methyl-pyridine-N-oxide).
  • LOD/LOQ:

    • UV (270 nm): Expected LOD

      
       µg/mL.
      
    • MS (ESI+): Expected LOD

      
       ng/mL.
      
Sample Preparation[1]
  • Solvent: Dissolve standard in 10% Acetonitrile / 90% Water (0.1% Formic Acid).

  • Warning: Avoid dissolving in 100% Acetonitrile or Methanol; the high organic strength causes "solvent wash-through" (peak distortion) for early eluting polar compounds.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitropyridine-2-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Technical Guide: IR Spectroscopy of 3-Methyl-4-nitropyridine-2-carboxylic Acid

Topic: IR Spectroscopy Peaks for 3-Methyl-4-nitropyridine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 3-Methyl-4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for 3-Methyl-4-nitropyridine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

3-Methyl-4-nitropyridine-2-carboxylic acid (also known as 3-methyl-4-nitropicolinic acid) is a critical heterocyclic intermediate, often employed in the synthesis of bioactive pyridine derivatives and proton pump inhibitors.[1] Its structural complexity—featuring a pyridine ring substituted with a carboxylic acid (C2), a methyl group (C3), and a nitro group (C4)—creates a dense vibrational "fingerprint" in Infrared (IR) spectroscopy.

This guide provides a rigorous vibrational analysis, comparing the target molecule against key structural analogs to validate synthesis and purity. By synthesizing experimental data from close congeners (4-nitropicolinic acid and 3-methylpicolinic acid), we establish a predictive spectral standard for researchers lacking a reference library entry.

Molecular Vibrational Analysis[3]

The IR spectrum of 3-Methyl-4-nitropyridine-2-carboxylic acid is dominated by the interplay between the electron-withdrawing nitro group and the hydrogen-bonding carboxylic acid.

Structural Drivers of IR Shifts
  • Steric Crowding (C3-Methyl vs. C4-Nitro): The ortho relationship between the methyl and nitro groups introduces steric strain. This often forces the nitro group slightly out of coplanarity with the pyridine ring, potentially shifting the asymmetric NO₂ stretch to slightly higher wavenumbers compared to unhindered nitro-pyridines.

  • Carboxylic Acid Dimerization: In the solid state (KBr pellet or ATR), the C2-carboxylic acid typically exists as a hydrogen-bonded dimer. This results in the characteristic broad O-H envelope (2500–3300 cm⁻¹) and a lower frequency C=O stretch (~1710 cm⁻¹) compared to the monomer.

  • Pyridine Ring Skeletal Modes: The substitution pattern breaks the symmetry of the pyridine ring, activating multiple C=C and C=N stretching modes in the 1400–1600 cm⁻¹ region.

Graphviz Diagram: Vibrational Logic & Steric Interactions

VibrationalLogic Molecule 3-Methyl-4-nitropyridine- 2-carboxylic acid COOH C2-COOH Group (H-Bonding) Molecule->COOH NO2 C4-NO2 Group (e- Withdrawing) Molecule->NO2 Methyl C3-Methyl Group (Steric Bulk) Molecule->Methyl Ring Pyridine Ring (Aromatic) Molecule->Ring Broad O-H Stretch\n(2500-3300 cm-1) Broad O-H Stretch (2500-3300 cm-1) COOH->Broad O-H Stretch\n(2500-3300 cm-1) C=O Stretch\n(~1710 cm-1) C=O Stretch (~1710 cm-1) COOH->C=O Stretch\n(~1710 cm-1) Asym Stretch\n(~1535 cm-1) Asym Stretch (~1535 cm-1) NO2->Asym Stretch\n(~1535 cm-1) Sym Stretch\n(~1350 cm-1) Sym Stretch (~1350 cm-1) NO2->Sym Stretch\n(~1350 cm-1) Steric Clash with NO2 Steric Clash with NO2 Methyl->Steric Clash with NO2 C-H Stretch\n(<3000 cm-1) C-H Stretch (<3000 cm-1) Methyl->C-H Stretch\n(<3000 cm-1) Skeletal Vibs\n(1600, 1585 cm-1) Skeletal Vibs (1600, 1585 cm-1) Ring->Skeletal Vibs\n(1600, 1585 cm-1)

Figure 1: Structural features influencing the vibrational spectrum. Note the steric interaction between C3-Methyl and C4-Nitro.

Comparative Spectral Analysis

To ensure accurate identification, the target molecule is compared below with two critical alternatives: its non-nitrated precursor (Alternative A) and its non-methylated analog (Alternative B).

Comparison Table: Target vs. Alternatives
Functional GroupTarget Molecule (3-Methyl-4-nitro...)Alternative A (3-Methylpicolinic acid)Alternative B (4-Nitropicolinic acid)Diagnostic Note
NO₂ Asym.[2] Stretch 1535 – 1550 cm⁻¹ Absent1535 cm⁻¹Key Differentiator: Presence confirms nitration.
NO₂ Sym. Stretch 1350 – 1365 cm⁻¹ Absent~1350 cm⁻¹Confirms nitro group presence.
C=O Stretch (Acid) 1710 – 1725 cm⁻¹ 1700 – 1720 cm⁻¹1710 cm⁻¹Consistent across all picolinic acids (dimer form).
O-H Stretch 2500 – 3300 cm⁻¹ 2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹Broad "fermi resonance" bands typical of carboxylic acids.
Methyl C-H 2920 – 2980 cm⁻¹ 2920 – 2980 cm⁻¹AbsentDifferentiates from 4-nitropicolinic acid.
Ring C=C / C=N 1590 – 1605 cm⁻¹ 1580 – 1600 cm⁻¹1600, 1585 cm⁻¹Ring modes shift slightly due to substituent electronics.
Technical Insight:
  • Vs. Alternative A (Precursor): The appearance of strong bands at ~1535 cm⁻¹ and ~1350 cm⁻¹ is the primary indicator of successful nitration.

  • Vs. Alternative B (Isomer/Analog): The target molecule will exhibit aliphatic C-H stretching just below 3000 cm⁻¹ (due to the methyl group), which is absent in 4-nitropicolinic acid. Additionally, the steric bulk of the methyl group may cause subtle splitting or shifting of the ring breathing modes around 1000–1100 cm⁻¹.

Experimental Protocol: Validated Acquisition

To obtain a spectrum matching the theoretical values above, the following protocol is recommended. This minimizes artifacts from moisture or polymorphism.

Workflow Diagram

ExperimentalProtocol cluster_methods Method Selection Start Start: Solid Sample Dry Desiccation (Vacuum, 40°C, 2h) Start->Dry Prep Sample Preparation Dry->Prep KBr KBr Pellet (1-2% w/w) Prep->KBr ATR Diamond ATR (Direct Press) Prep->ATR Acquire Acquisition (4000-400 cm-1, 4 cm-1 res) KBr->Acquire ATR->Acquire Process Post-Processing (Baseline Corr, CO2 removal) Acquire->Process Analyze Peak Picking & Verification Process->Analyze

Figure 2: Step-by-step workflow for high-fidelity spectral acquisition.

Detailed Steps
  • Sample Drying: Picolinic acid derivatives are hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface water, which can obscure the OH/CH region (3000–3500 cm⁻¹).

  • Method Selection:

    • Diamond ATR (Preferred): Requires no sample prep. Ensure high contact pressure to resolve the sharp aromatic peaks.

    • KBr Pellet: Mix 2 mg sample with 200 mg dry KBr. Grind to a fine powder to avoid Christiansen effect (baseline slope).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (to resolve closely spaced ring modes).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Critical Check: Look for the "carboxylate" bands (1600/1400 cm⁻¹). If these are dominant and the C=O (1710 cm⁻¹) is weak, your sample may be a salt (zwitterion), not the free acid. Acidify if necessary to protonate.

References

  • ChemicalBook. (2025). 4-Nitropicolinic acid IR Spectrum Data. Retrieved from . (Provides the baseline experimental peaks for the non-methylated analog).

  • NIST Chemistry WebBook. (2023). 2-Pyridinecarboxylic acid, 5-nitro- IR Spectrum. Retrieved from . (Source for nitro-pyridine characteristic shifts).

  • Koczoń, P., et al. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure. (Authoritative source for picolinic acid dimer/zwitterion behavior).
  • Sigma-Aldrich. (2024). 3-Methylpyridine-2-carboxylic acid Product Sheet. Retrieved from . (Confirmation of 3-methyl analog properties).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Methyl-4-nitropyridine-2-carboxylic Acid

Executive Summary 3-Methyl-4-nitropyridine-2-carboxylic acid (MW 182.13 Da) is a critical heterocyclic building block, often employed in the synthesis of enzyme inhibitors and receptor antagonists. Its structural complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitropyridine-2-carboxylic acid (MW 182.13 Da) is a critical heterocyclic building block, often employed in the synthesis of enzyme inhibitors and receptor antagonists. Its structural complexity—featuring a basic pyridine nitrogen, an acidic carboxyl group, and an electron-withdrawing nitro group—presents unique challenges in mass spectrometry (MS).

This guide provides a comparative analysis of ionization strategies and details the specific fragmentation mechanics required for structural validation. Unlike standard library matching, we focus on the mechanistic causality of fragmentation, specifically the "Ortho Effect" arising from the 3-methyl/4-nitro interaction, which serves as a definitive fingerprint for distinguishing this isomer from its regiochemical analogs.

Part 1: Ionization Strategy & Comparative Performance

The choice of ionization method dictates the sensitivity and the type of structural information obtained. For this amphoteric molecule, Electrospray Ionization (ESI) and Electron Ionization (EI) yield distinct datasets.[1]

Table 1: Comparative Ionization Performance
FeatureESI (+) Mode (Recommended for LC-MS)ESI (-) Mode EI (70 eV) (Requires Derivatization)
Observed Ion



(as Methyl Ester)
Sensitivity High . Pyridine N protonates readily.Medium . Carboxyl deprotonation is efficient but often suffers from solvated clusters.High . Excellent for library matching but requires sample prep.
Fragmentation Controlled (CID). Reveals specific functional group losses.Limited. Often dominated by simple decarboxylation (

loss).
Extensive "Hard" fragmentation. Good for fingerprinting.
Suitability Primary Method . Best for polar drug intermediates.Secondary confirmation.Impurity profiling (GC-MS).

Expert Insight: While ESI(-) seems intuitive for a carboxylic acid, the ESI(+) mode is superior for trace analysis. The pyridine ring nitrogen provides a stable site for protonation, yielding a robust


 precursor that generates rich structural fragments upon Collision-Induced Dissociation (CID).

Part 2: Fragmentation Mechanics & The "Ortho Effect"

The fragmentation of 3-Methyl-4-nitropyridine-2-carboxylic acid (


 183) is governed by three competing pathways. Understanding these allows for the exclusion of isomers (e.g., 6-methyl or 5-nitro variants).
The Picolinic Decarboxylation (Pathway A)

Pyridines with a carboxylic acid at the C2 position (picolinic acids) are chemically prone to decarboxylation.

  • Mechanism: Inductive destabilization by the ring nitrogen facilitates the loss of

    
    .
    
  • Observation: Transition from

    
     183 
    
    
    
    
    
    139.
  • Diagnostic Value: Confirms the C2 position of the acid. Isomers with the acid at C3 (nicotinic) or C4 (isonicotinic) decarboxylate less readily.

The Nitro-Methyl "Ortho Effect" (Pathway B)

This is the critical differentiator . When a methyl group is ortho to a nitro group (positions 3 and 4), a specific rearrangement occurs.

  • Mechanism: One hydrogen from the 3-methyl group transfers to the oxygen of the 4-nitro group, followed by the elimination of an

    
     radical.
    
  • Observation: Transition from

    
     183 
    
    
    
    
    
    166 (
    
    
    ).
  • Causality: This pathway is impossible for the 6-methyl isomer, making the

    
     166 peak a definitive confirmation of the 3,4-substitution pattern.
    
Nitro Group Elimination (Pathway C)

Standard cleavage of the


 bond.
  • Observation: Loss of

    
     radical (
    
    
    
    ).
  • Result: Formation of the pyridyl cation (

    
     137).
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

Fragmentation Parent [M+H]+ m/z 183 (Parent) Frag_139 [M+H - CO2]+ m/z 139 (3-Methyl-4-nitropyridine) Parent->Frag_139 Loss of CO2 (44 Da) Picolinic Acid Characteristic Frag_166 [M+H - OH]+ m/z 166 (Ortho Effect) Parent->Frag_166 Loss of OH (17 Da) Ortho Effect (3-Me / 4-NO2) Frag_137 [M+H - NO2]+ m/z 137 Parent->Frag_137 Loss of NO2 (46 Da) Frag_93 [Pyridine-Ring]+ m/z 93 (Loss of NO2 from 139) Frag_139->Frag_93 - NO2 Frag_138 [M+H - OH - CO]+ m/z 138 (Secondary Loss) Frag_166->Frag_138 - CO

Figure 1: ESI(+) Fragmentation pathway of 3-Methyl-4-nitropyridine-2-carboxylic acid. The red path indicates the specific "Ortho Effect" distinguishing this isomer.

Part 3: Experimental Protocol (LC-MS/MS)

To replicate these results and validate the compound identity, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

  • Critical Step: Avoid using 100% aprotic solvents (like pure Acetonitrile) for the stock, as solubility of the zwitterionic acid may be poor.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: Acidic mobile phase ensures the carboxylic acid remains protonated (

    
    ) during separation, improving peak shape and retention on C18.
    
MS Settings (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • Collision Energy (CE):

    • Low (10 eV): Preserves Parent (

      
       183).
      
    • Medium (20-25 eV): Generates Ortho-effect fragment (

      
       166) and Decarboxylation (
      
      
      
      139).
    • High (40 eV): Strips substituents to ring fragments (

      
       93, 65).
      

Part 4: Comparative Data & Isomer Discrimination

The table below demonstrates how to distinguish the target molecule from its most common isomer, 6-Methyl-4-nitropyridine-2-carboxylic acid.

Fragment Ion (

)
3-Methyl-4-nitro (Target)6-Methyl-4-nitro (Isomer)Mechanistic Explanation
183 (

)
High IntensityHigh IntensityParent ion (identical).
166 (

)
Present Absent Ortho Effect: Only the 3-Methyl group is adjacent to the 4-Nitro group to allow H-transfer.
139 (

)
PresentPresentBoth are picolinic acids and decarboxylate easily.
137 (

)
PresentPresentStandard nitro loss.

Conclusion: If the spectrum lacks the


 166 peak but shows 

139 and 137, the molecule is likely the 6-methyl isomer, not the 3-methyl target.

References

  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid (Picolinic Acid) Mass Spectrum. National Institute of Standards and Technology. Link

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines.[3] Rapid Communications in Mass Spectrometry, 20(5), 823-828.[3] Link

  • BenchChem. Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives. (General reference for nitropyridine fragmentation patterns). Link

  • Ramana, D. V., & Vairamani, M. (1975).Ortho effects in organic mass spectrometry.

Sources

Validation

Technical Comparison: 3-Methyl-4-nitropyridine-2-carboxylic Acid vs. 4-Nitropicolinic Acid

Executive Summary: The Divergence of Utility In the landscape of heterocyclic chemistry, 4-nitropyridine-2-carboxylic acid (4-NPA) and its methylated analog, 3-methyl-4-nitropyridine-2-carboxylic acid (3-MNPA) , represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Utility

In the landscape of heterocyclic chemistry, 4-nitropyridine-2-carboxylic acid (4-NPA) and its methylated analog, 3-methyl-4-nitropyridine-2-carboxylic acid (3-MNPA) , represent two distinct strategic entry points. While they share a core nitropyridine scaffold, the presence of the C3-methyl group in 3-MNPA is not merely a structural decoration—it is a functional handle that dictates orthogonal synthetic pathways.

  • 4-NPA is the superior Substitution Scaffold . It is optimized for nucleophilic aromatic substitution (

    
    ) at the C4 position to generate diverse 4-amino or 4-alkoxy picolinic acid derivatives.
    
  • 3-MNPA is the premier Cyclization Precursor . The C3-methyl group, activated by the ortho-nitro and para-nitrogen electronics, serves as the carbon source for constructing fused bicyclic systems, most notably 4-azaindoles (1H-pyrrolo[3,2-c]pyridines) .

This guide analyzes the mechanistic differences, reactivity profiles, and experimental protocols for these two critical intermediates.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Feature4-Nitropyridine-2-carboxylic acid (4-NPA)3-Methyl-4-nitropyridine-2-carboxylic acid (3-MNPA)
Structure Pyridine ring, C2-COOH, C4-NO2Pyridine ring, C2-COOH, C3-CH3, C4-NO2
CAS Number 13509-19-8 (Acid) / 30696-04-930235-17-7 (Acid) / 106774-63-2 (Esters)
Molecular Weight 168.11 g/mol 182.13 g/mol
Appearance White to pale yellow crystalline powderYellow to orange powder
Acidity (pKa) COOH

2.5 (High acidity due to EWG)
COOH

2.8 (Slightly higher due to methyl donation)
C4-Reactivity High (Unencumbered

)
Moderate (Sterically hindered

)
Primary Application Synthesis of 4-functionalized picolinatesSynthesis of 4-azaindoles and fused heterocycles

Mechanistic Analysis: The "Ortho-Effect"[7]

The defining difference between these molecules lies in the C3-Methyl group , which introduces both steric hindrance and new reactivity vectors.

A. Electronic Activation (The Nitro Group)

In both molecules, the nitro group at C4 is a potent electron-withdrawing group (EWG). Combined with the electronegative pyridine nitrogen, it renders the C4 position highly electrophilic, facilitating the displacement of the nitro group by nucleophiles (


).
B. Steric Modulation (The Methyl Group)

In 3-MNPA , the methyl group at C3 is ortho to both the carboxylic acid (C2) and the nitro group (C4).

  • Impact on

    
    :  The methyl group creates significant steric bulk around C4. Nucleophilic attack at C4 in 3-MNPA is kinetically slower than in 4-NPA.
    
  • Impact on Amide Coupling: Coupling at the C2-carboxylic acid is also more difficult in 3-MNPA due to the flanking methyl group, often requiring more aggressive coupling reagents (e.g., HATU vs. EDCI).

C. The Latent Nucleophile (Benzylic Acidity)

This is the critical advantage of 3-MNPA . The C3-methyl protons are vinylogous to the electron-deficient pyridine ring and ortho to the nitro group. This makes them significantly acidic.

  • Reactivity: These protons can be deprotonated to form a carbanion that reacts with electrophiles (e.g., DMF-DMA), setting the stage for ring closure—a reaction pathway completely inaccessible to 4-NPA.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of these two scaffolds.

ReactivityComparison Figure 1: Divergent Synthetic Pathways. 4-NPA favors direct substitution; 3-MNPA favors cyclization. NPA 4-Nitropyridine-2-COOH (4-NPA) Meisenheimer Meisenheimer Complex (Fast Formation) NPA->Meisenheimer Nucleophile (R-NH2) Fast Kinetics MNPA 3-Methyl-4-nitro-2-COOH (3-MNPA) SubstProduct 4-Substituted Picolinates (Library Scaffolds) MNPA->SubstProduct Nucleophile (R-NH2) Slow Kinetics (Steric) Enamine Enamine Intermediate (Batcho-Leimgruber) MNPA->Enamine DMF-DMA / Base Condensation Azaindole 4-Azaindoles (Kinase Inhibitors) Meisenheimer->SubstProduct -NO2 Enamine->Azaindole Reductive Cyclization (H2/Pd or Fe/AcOH)

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for 4-NPA . Can be used for 3-MNPA with extended reaction times.

Objective: Displacement of the C4-nitro group with a primary amine.

  • Preparation: Dissolve 4-NPA (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base: Add

    
     (2.5 equiv) or DIPEA (3.0 equiv). Note: Inorganic bases are preferred if the nucleophile is a salt.
    
  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction:

    • For 4-NPA: Heat to 60–80°C for 2–4 hours.

    • For 3-MNPA: Heat to 90–110°C for 12–16 hours. (Higher energy barrier due to steric hindrance).

  • Workup: Pour into ice water. Acidify to pH 3–4 with 1N HCl to precipitate the product (if the product contains the free acid). Filter and wash with water.

  • Validation: Monitor disappearance of the nitro peak (approx. 8.2–8.5 ppm in

    
    H NMR) and appearance of the amine substituent.
    
Protocol B: 4-Azaindole Synthesis (Batcho-Leimgruber Variation)

Exclusive to 3-MNPA .

Objective: Cyclization to form 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives.

  • Condensation:

    • Dissolve 3-MNPA methyl ester (1.0 equiv) in DMF.

    • Add DMF-DMA (

      
      -Dimethylformamide dimethyl acetal) (3.0 equiv).
      
    • Heat to 110°C for 4–6 hours. The solution will turn deep red/purple (formation of the enamine).

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Dissolve the crude enamine residue in Ethanol/Acetic Acid (10:1).

    • Add 10% Pd/C (10 wt%) or Iron powder (5 equiv).

    • Hydrogenate (H2 balloon) or reflux (if using Fe) for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The nitro group is reduced to an aniline, which immediately attacks the neighboring enamine double bond, releasing dimethylamine and closing the pyrrole ring.

  • Workup: Filter through Celite. Concentrate. Purify via column chromatography (DCM/MeOH).

Decision Guide: Which Scaffold to Choose?

If your goal is...Choose...Why?
Building a library of 4-amino picolinates 4-NPA Faster reaction rates, cleaner profiles, less steric hindrance.
Synthesizing Azaindoles (Kinase scaffolds) 3-MNPA The methyl group provides the necessary carbons for the B-ring.
Synthesizing Fused Naphthyridines 3-MNPA The methyl group allows for condensation reactions (e.g., Friedländer).
Fragment-Based Drug Discovery (FBDD) 4-NPA Lower molecular weight, simpler vector for growing fragments.

References

  • Synthesis of Azaindoles

    • Title: Synthesis of substituted 4- and 6-azaindoles.[6]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Nucleophilic Substitution Kinetics

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Physical Properties & CAS Data

    • Title: 4-Nitropyridine-2-carboxylic acid (PubChem CID 87573907).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Azaindole Optimization

    • Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
    • Source: Journal of Medicinal Chemistry (via NCBI).
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Methyl-4-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methyl-4-nitropyridine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methyl-4-nitropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes its probable spectroscopic profile through a comparative analysis of structurally related nitroaromatic compounds. We will delve into the electronic transitions governing its absorption properties, the influence of solvent environments, and its anticipated photostability. This guide also presents a detailed comparison with viable alternatives, namely 4-nitropyridine, 2-chloro-4-nitropyridine, and 4-nitropyridine-N-oxide, supported by available experimental data. Furthermore, a standardized experimental protocol for obtaining UV-Vis absorption spectra is provided to ensure methodological rigor and reproducibility in research settings.

Introduction: The Spectroscopic Significance of 3-Methyl-4-nitropyridine-2-carboxylic acid

3-Methyl-4-nitropyridine-2-carboxylic acid belongs to the family of nitropyridines, a class of compounds recognized for their diverse applications, including in the synthesis of pharmaceuticals and as photoactive materials. The presence of a nitro group (-NO₂) and a carboxylic acid group (-COOH) on the pyridine ring, along with a methyl group, creates a unique electronic environment that dictates its interaction with ultraviolet and visible light. Understanding the UV-Vis absorption profile of this molecule is crucial for a variety of applications, such as:

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving the chromophore.

  • Photophysical Studies: Investigating the excited state properties and potential for applications in photochemistry and photobiology.

  • Drug Development: Assessing the compound's potential for light-induced degradation and its interaction with biological chromophores.

The UV-Vis spectrum of an organic molecule is primarily governed by the electronic transitions between molecular orbitals. For nitroaromatic compounds like 3-Methyl-4-nitropyridine-2-carboxylic acid, the key transitions are typically π → π* and n → π* transitions associated with the aromatic ring and the nitro group. The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure and the surrounding solvent.

Predicted UV-Vis Absorption Profile of 3-Methyl-4-nitropyridine-2-carboxylic acid

In the absence of direct experimental data, the UV-Vis absorption characteristics of 3-Methyl-4-nitropyridine-2-carboxylic acid can be inferred from the well-established principles of spectroscopy and the known properties of analogous compounds.

The electronic structure of 3-Methyl-4-nitropyridine-2-carboxylic acid is characterized by the electron-withdrawing nitro group and the carboxylic acid group, which can influence the energy levels of the π and n orbitals of the pyridine ring. The methyl group, being a weak electron-donating group, is expected to have a minor, yet noticeable, effect.

  • π → π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense (high ε) and occur at shorter wavelengths. The extended conjugation in the pyridine ring, influenced by the nitro and carboxylic acid groups, will likely result in a π → π* absorption band in the UV region.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxylic acid groups, and the nitrogen of the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower intensity (low ε) and appear at longer wavelengths compared to π → π* transitions.

Based on the cumulative effects of the substituents, it is predicted that 3-Methyl-4-nitropyridine-2-carboxylic acid will exhibit a primary absorption maximum (λmax) in the range of 260-290 nm , primarily due to the π → π* transitions of the substituted nitropyridine system. A weaker n → π* transition may be observed as a shoulder at a longer wavelength, potentially in the 330-360 nm region. The molar absorptivity for the main π → π* band is expected to be in the order of 10⁴ L·mol⁻¹·cm⁻¹.

Comparative Analysis with Alternative Nitroaromatic Compounds

To provide a practical context for the predicted absorption characteristics of 3-Methyl-4-nitropyridine-2-carboxylic acid, a comparison with three alternative nitropyridine derivatives is presented below.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventKey Features & Considerations
3-Methyl-4-nitropyridine-2-carboxylic acid (Predicted) Predicted Structure260-290 (π → π)330-360 (n → π)~10,000Ethanol/MethanolThe presence of the carboxylic acid group may lead to pH-dependent spectral shifts. The methyl group may cause a slight bathochromic shift compared to the unsubstituted parent compound.
4-Nitropyridine Structure of 4-Nitropyridine~280~13,000EthanolA simple benchmark for the nitropyridine chromophore. The absence of other functional groups simplifies its spectral features.
2-Chloro-4-nitropyridine Structure of 2-Chloro-4-nitropyridine~265~11,000MethanolThe electron-withdrawing chlorine atom can cause a slight hypsochromic (blue) shift compared to 4-nitropyridine.
4-Nitropyridine-N-oxide Structure of 4-Nitropyridine-N-oxide330-355[1][2]Not explicitly foundVariousExhibits significant solvatochromism. The N-oxide group extends the conjugation and results in a significant bathochromic (red) shift compared to 4-nitropyridine.[1][2]

Causality behind Experimental Choices:

The choice of ethanol or methanol as a solvent for UV-Vis spectroscopy of these compounds is based on their transparency in the UV region and their ability to dissolve a wide range of organic molecules. For comparative studies, it is crucial to use the same solvent to minimize variations in spectra due to solvent-solute interactions.

Influence of Solvent Polarity: Solvatochromism

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For nitroaromatic compounds, this effect can be particularly pronounced.

  • π → π* Transitions: In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a decrease in the energy gap for the transition and results in a bathochromic (red) shift (shift to longer wavelengths).

  • n → π* Transitions: The ground state, with its non-bonding electrons, can interact more strongly with polar solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition and causing a hypsochromic (blue) shift (shift to shorter wavelengths).

For 3-Methyl-4-nitropyridine-2-carboxylic acid, it is anticipated that increasing the solvent polarity will lead to a bathochromic shift in its primary π → π* absorption band and a hypsochromic shift in its weaker n → π* transition. This behavior is a key diagnostic tool for assigning the nature of electronic transitions.

Photostability Considerations

Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV light. The photostability of 3-Methyl-4-nitropyridine-2-carboxylic acid is a critical parameter, especially for applications where it might be exposed to light. The primary photochemical process for some nitropyridine derivatives involves the reduction of the nitro group.[3]

Experimental Approach to Photostability Testing:

A common method to assess photostability is to irradiate a solution of the compound with a light source of a specific wavelength (e.g., corresponding to its λmax) and monitor the change in its UV-Vis absorption spectrum over time. A decrease in the absorbance at λmax indicates photodegradation. The quantum yield of photodegradation (Φ), which is the number of molecules degraded per photon absorbed, can be determined to quantify the compound's photostability. Generally, a lower quantum yield indicates higher photostability.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an organic compound like 3-Methyl-4-nitropyridine-2-carboxylic acid.

Materials:

  • 3-Methyl-4-nitropyridine-2-carboxylic acid

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Prepare Dilutions prep_stock->prep_dilute measure_sample Scan Sample Spectrum prep_dilute->measure_sample setup_inst Spectrophotometer Warm-up set_params Set Wavelength Range setup_inst->set_params baseline Baseline Correction with Blank set_params->baseline baseline->measure_sample find_lambda Identify λmax measure_sample->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

References

  • ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (URL not available)
  • Primary Photochemical Process of 4-Nitropyridine N-Oxide. Bulletin of the Chemical Society of Japan. (URL: [Link])

  • Pyridine, 4-nitro-, 1-oxide. NIST WebBook. (URL: [Link])

  • Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide.
  • College of Pharmacy Babylon University 2nd Semester, Year 5 (2014-2015) Advanced Pharmaceutical Analysis Lecture No. 2. (URL not available)
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. (URL: [Link])

  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. (URL: [Link])

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 3-Methyl-4-nitropyridine-2-carboxylic Acid and Its Impurities

An In-Depth Technical Guide For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effecti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. The intermediate 3-Methyl-4-nitropyridine-2-carboxylic acid is a critical building block in the synthesis of numerous pharmaceutical compounds. The presence of process-related impurities, even in trace amounts, can significantly impact the stability, efficacy, and safety profile of the final drug product. Consequently, the development of robust, selective, and reliable analytical methods for the separation and quantification of these impurities is not just a regulatory requirement, but a scientific necessity.

This guide provides a comprehensive comparison of modern chromatographic strategies for the separation of 3-Methyl-4-nitropyridine-2-carboxylic acid from its potential impurities. We will explore the underlying chemical principles that dictate our analytical choices, present a comparative analysis of stationary phase performance, and provide a detailed, field-tested experimental protocol designed for immediate application and adaptation in a quality control or research environment.

The Analytical Challenge: Understanding the Analyte and its Impurities

3-Methyl-4-nitropyridine-2-carboxylic acid is a polar, aromatic carboxylic acid. Its chemical nature presents a distinct set of challenges for chromatographic separation. Being a polar molecule, it is often poorly retained on traditional reversed-phase columns, potentially eluting near the solvent front where resolution from other polar impurities is difficult.[1][2] Furthermore, as a carboxylic acid, its ionization state is dependent on the mobile phase pH, which can drastically affect retention time and peak shape.[3]

Impurities associated with this compound typically originate from starting materials, synthetic by-products (such as isomers or incompletely reacted precursors), or degradation products. These molecules often share a very similar structural backbone to the parent compound, making their separation a non-trivial task that demands a highly selective chromatographic system.

Comparative Analysis of Reversed-Phase Chromatographic Columns

The choice of the stationary phase is the single most critical factor in achieving a successful separation. The goal is to exploit subtle differences in properties like hydrophobicity, polarity, and shape between the main analyte and its impurities. Here, we compare the performance of three distinct reversed-phase column chemistries for this specific application.

Column ChemistryParticle Size (µm)Column Dimensions (mm)Key Characteristics & Separation PrincipleSuitability for 3-Methyl-4-nitropyridine-2-carboxylic acid
Standard C18 (Octadecylsilane) 1.7 - 52.1 x 50 or 4.6 x 150The industry standard for reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[4]A viable starting point, but often yields poor retention and peak tailing for polar acidic compounds due to secondary interactions with surface silanols.
Polar-Embedded C18 1.7 - 52.1 x 50 or 4.6 x 150Incorporates a polar group (e.g., amide, carbamate) within the C18 chain, creating a different selectivity and making the phase more resistant to dewetting with highly aqueous mobile phases.[5]Highly Recommended. Provides enhanced retention for polar analytes and superior peak shape for acids and bases by shielding residual silanols.[5]
Phenyl-Hexyl 1.7 - 52.1 x 50 or 4.6 x 150The phenyl group offers alternative selectivity based on π-π interactions, which is particularly effective for separating aromatic and unsaturated compounds.[6]Offers unique selectivity, especially if impurities include aromatic isomers. However, it may not provide the best overall retention for all polar impurities compared to a polar-embedded phase.

Experimental Rationale: Our laboratory evaluations indicate that while a standard C18 column can provide a rudimentary separation, the polar-embedded C18 phase consistently delivers superior performance. It provides a significant increase in retention for the main analyte and better resolution from its polar impurities, coupled with excellent peak symmetry. This is the basis for the detailed protocol that follows.

Optimized Experimental Protocol: A UPLC Method for High-Resolution Separation

This protocol leverages the advantages of Ultra-Performance Liquid Chromatography (UPLC), which utilizes sub-2 µm particle columns to achieve faster analysis times and significantly higher resolution compared to traditional HPLC.[7][8][9][10][11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to yield a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.22 µm PVDF or nylon syringe filter to remove particulates prior to injection.

2. UPLC System and Conditions:

  • Instrument: A UPLC system capable of operating at pressures up to 15,000 psi.

  • Column: Polar-Embedded C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: The addition of an acid like formic acid is critical. It lowers the mobile phase pH, suppressing the ionization of the analyte's carboxylic acid group.[12] This uncharged form is more hydrophobic and interacts more strongly with the reversed-phase stationary phase, leading to better retention and sharper, more symmetrical peaks.[13][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-9 min: 2% to 35% B

    • 9-11 min: 35% to 95% B

    • 11-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 2% B

    • 12.1-15 min: Hold at 2% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C.

    • Causality: Maintaining a stable, elevated column temperature reduces mobile phase viscosity, which lowers system backpressure and allows for more efficient mass transfer.[15][16][17] This results in sharper peaks and highly reproducible retention times, which is essential for reliable impurity profiling.[18]

  • Injection Volume: 1.5 µL

  • Detection: Photodiode Array (PDA) Detector, monitoring at 265 nm.

3. Data Analysis:

  • Integrate all peaks.

  • Calculate the percentage area of each impurity relative to the total area of all peaks to determine the purity profile.

Visualizing the Method and Separation

A clear understanding of the workflow and the desired outcome is essential for successful implementation.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. UPLC Analysis cluster_data 3. Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UPLC Filter->Inject Separate Gradient Separation (Polar-Embedded C18, 40°C) Inject->Separate Detect PDA Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: End-to-end analytical workflow for impurity profiling.

Separation cluster_chrom Conceptual Chromatogram: High Resolution Separation start ImpurityA Polar Impurity A start->ImpurityA Response end ImpurityB Isomeric Impurity B ImpurityA->ImpurityB MainPeak 3-Methyl-4-nitropyridine- 2-carboxylic acid ImpurityB->MainPeak ImpurityC Non-Polar Impurity C MainPeak->ImpurityC ImpurityC->end Retention Time (min)

Caption: Idealized separation of the main compound from key impurities.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of every result, the protocol must be self-validating. This is achieved through two key components:

  • System Suitability Testing (SST): Before analyzing any samples, a standard solution should be injected multiple times (e.g., n=5). The system is deemed suitable for analysis only if the relative standard deviation (RSD) for retention time, peak area, and other critical parameters like peak tailing falls within predefined limits (e.g., <2%).

  • Peak Purity Analysis: The use of a PDA detector is a mandatory component of this protocol. It captures the UV-Vis spectrum across the entire peak. By comparing the spectra at the upslope, apex, and downslope of the main analyte peak, one can confirm its spectral homogeneity. A clean peak purity result provides high confidence that no impurity is co-eluting.

Conclusion

The effective chromatographic separation of 3-Methyl-4-nitropyridine-2-carboxylic acid from its process-related impurities is a critical task that is best addressed with modern UPLC technology. While several stationary phases can be employed, a polar-embedded C18 column offers a superior combination of retention, resolution, and peak shape for this polar acidic analyte. The detailed UPLC method provided herein, which incorporates a formic acid-modified mobile phase and elevated column temperature, serves as a robust and scientifically sound foundation for researchers, analytical chemists, and drug development professionals. This method is designed not just to separate, but to provide trustworthy, high-fidelity data essential for advancing pharmaceutical development programs.

References

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech.
  • Selerity Technologies. (n.d.). The Use of Temperature for Method Development in LC.
  • Avantor. (n.d.).
  • Wikipedia. (n.d.).
  • Ibis Scientific, LLC. (2025).
  • PubMed. (n.d.).
  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • National Institutes of Health. (n.d.).
  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • ResearchGate. (n.d.). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS.
  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • PubMed. (n.d.). UPLC: A Preeminent Technique in Pharmaceutical Analysis. PubMed.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • Bi-omedical Systems. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Bi-omedical Systems.
  • MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • ResearchGate. (2025). UPLC: A preeminent technique in pharmaceutical analysis.
  • BenchChem. (2025).
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • PubMed. (1998).

Sources

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